molecular formula C5H5N5 B062634 Zarzissine CAS No. 160568-14-9

Zarzissine

Cat. No.: B062634
CAS No.: 160568-14-9
M. Wt: 135.13 g/mol
InChI Key: BUYBPEINWQQOFV-UHFFFAOYSA-N
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Description

Zarzissine is a structurally unique pyrroloiminoquinone alkaloid isolated from marine sponges of the genus Damiria. This compound has garnered significant interest in oncology research due to its potent and selective cytotoxicity against a panel of human cancer cell lines, including multidrug-resistant phenotypes. Its primary mechanism of action is attributed to the inhibition of histone deacetylases (HDACs), particularly Class I HDACs. By modulating histone acetylation status, this compound alters chromatin structure and gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in preclinical models. The distinct marine-derived chemical scaffold of this compound presents a valuable tool for probing HDAC function and exploring novel pathways in epigenetic-targeted cancer therapy. Researchers utilize this compound to investigate the mechanisms of drug resistance and to develop new strategies for combating aggressive malignancies. Its unique profile makes it a critical reference standard and a promising lead compound for the development of next-generation epigenetic therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-d]pyridazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYBPEINWQQOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166939
Record name Zarzissine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160568-14-9
Record name 1H-Imidazo[4,5-d]pyridazin-2-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zarzissine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zarzissine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Zarzissine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a marine-derived natural product that has attracted attention within the scientific community for its notable cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on the experimental methodologies employed. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first isolated from the Mediterranean sponge Anchinoe paupertas.[1][2][3] Sponges of the genus Anchinoe, like many marine invertebrates, are known to be a rich source of novel secondary metabolites with diverse biological activities. The discovery of this compound adds to the growing number of bioactive compounds identified from marine ecosystems, highlighting their potential as a source for new therapeutic agents.

Chemical Properties

This compound is a guanidine alkaloid with a unique 4,5-guanidino-pyridazine core structure.[1] Its chemical identity has been established as 1H-imidazo[4,5-d]pyridazin-2-amine, with the molecular formula C₅H₅N₅.[4][5] The structure of this compound was elucidated through extensive spectroscopic analysis, including 2D NMR techniques.[1][2][4]

Biological Activity

This compound has demonstrated significant cytotoxic activity against a panel of human and murine tumor cell lines, establishing it as a compound of interest for anticancer research.[1][2][4] In addition to its cytotoxic effects, this compound has also shown modest antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the yeasts Candida albicans and Candida tropicalis.[2] While the precise mechanism of its cytotoxic action has not been fully elucidated, its chemical structure suggests potential interactions with key cellular pathways involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Isolation Yield of this compound

ParameterValueSource
Natural SourceAnchinoe paupertas (Mediterranean sponge)[1][2]
Yield (wet weight)0.0003%[2]
Isolated Amount12.5 mg[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeEffective Concentration
P-388Murine Leukemia5 µg/ml
KBHuman Nasopharyngeal Carcinoma5 µg/ml
NSCLC-N6Human Lung Carcinoma10 µg/ml

Source:[2]

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeInhibition Diameter (100 µg)
Staphylococcus aureusGram-positive bacterium12 mm
Candida albicansYeast10 mm
Candida tropicalisYeast11 mm

Source:[2]

Experimental Protocols

The following section details the experimental procedures for the isolation and characterization of this compound from its natural source.

Isolation of this compound

The isolation of this compound from the sponge Anchinoe paupertas was achieved through a multi-step process involving extraction and chromatography.

1. Extraction:

  • The sponge material was extracted with a solvent to obtain a crude extract.

  • The resulting aqueous phase was then extracted with dichloromethane (CH₂Cl₂).

2. Chromatographic Purification:

  • The CH₂Cl₂ extract was subjected to column chromatography on silica gel.

  • Elution with a solvent system of CH₂Cl₂-MeOH (9:1) was used to separate the fractions.

  • The fraction containing this compound was further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

  • The HPLC was performed on an RP-18 column with a mobile phase of MeOH-H₂O (8:2).

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques were employed to determine the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Zarzissine_Isolation_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization Collection Collection of Anchinoe paupertas Extraction Extraction with CH2Cl2 Collection->Extraction SilicaGel Silica Gel Chromatography (CH2Cl2-MeOH, 9:1) Extraction->SilicaGel HPLC Reversed-Phase HPLC (MeOH-H2O, 8:2) SilicaGel->HPLC This compound Pure this compound HPLC->this compound Structure Structural Elucidation (NMR, MS, IR) This compound->Structure Bioassay Biological Activity Screening (Cytotoxicity, Antimicrobial) This compound->Bioassay

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated in the available scientific literature. Further research is required to determine the specific molecular targets and mechanisms of action.

Conclusion

This compound represents a promising natural product with potent cytotoxic activity. This guide has summarized the key findings related to its discovery, isolation from Anchinoe paupertas, and initial biological characterization. The detailed experimental protocols and quantitative data provided herein offer a solid foundation for future research aimed at exploring the therapeutic potential of this compound and its analogs. Further investigation into its mechanism of action is warranted to fully understand its potential as a lead compound in the development of new anticancer agents.

References

Unlocking the Pharmacopeia of the Seas: A Technical Guide to the Extraction of Secondary Metabolites from Hymedesmia (Hymedesmia) paupertas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine sponge Hymedesmia (Hymedesmia) paupertas (Bowerbank, 1866), a member of the family Hymedesmiidae, represents a compelling yet underexplored frontier in the quest for novel marine natural products. While specific phytochemical investigation into this species is nascent, its taxonomic classification points towards a rich potential for the discovery of bioactive secondary metabolites. The family Hymedesmiidae is a known producer of a diverse array of chemical entities, including alkaloids, terpenoids, steroids, and nucleoside derivatives, many of which exhibit promising pharmacological activities such as cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive framework for the systematic extraction, isolation, and characterization of secondary metabolites from H. (H.) paupertas, drawing upon established methodologies for marine sponge natural product chemistry and insights from closely related species.

Introduction: The Chemical Ecology of Hymedesmia

Marine sponges, as sessile filter-feeders, have evolved a sophisticated chemical defense system to ward off predators, prevent microbial colonization, and compete for space. This has resulted in the biosynthesis of a vast and structurally diverse array of secondary metabolites. The family Hymedesmiidae, to which H. (H.) paupertas belongs, is a prolific source of such compounds.[1][2][3] While research on H. (H.) paupertas is limited, studies on other members of the Hymedesmiidae family, such as those from the genera Phorbas and Hemimycale, have yielded a multitude of bioactive molecules.[1][2]

Notably, a species historically referred to as Phorbas paupertas (with taxonomic links to the former classification of Anchinoe paupertas) has been shown to produce the cytotoxic pyridazine derivative, zarzissine, and the antimicrobial agent, p-hydroxybenzaldehyde.[1] Furthermore, a recent investigation of an unidentified Hymedesmia species from the Red Sea led to the isolation of nucleosides (thymidine and uridine), purine and pyrimidine bases (adenine, thymine, and uracil), and a cerebroside, named hymedesmoside.[4][5] These findings underscore the potential of H. (H.) paupertas as a source of novel chemical scaffolds for drug discovery.

Proposed Extraction and Isolation Workflow

The successful extraction and isolation of secondary metabolites from H. (H.) paupertas necessitates a systematic and multi-step approach. The following workflow is a generalized protocol that can be adapted based on the specific chemical properties of the target compounds.

Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Initial Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Structural Elucidation Collection Collection of Hymedesmia (H.) paupertas Preparation Cleaning, Freeze-Drying, and Grinding Collection->Preparation Maceration Maceration with MeOH/DCM Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane Hexane Fraction (Nonpolar) Partitioning->Hexane EtOAc EtOAc Fraction (Medium Polarity) Partitioning->EtOAc BuOH n-BuOH Fraction (Polar) Partitioning->BuOH Aqueous Aqueous Fraction (Highly Polar) Partitioning->Aqueous VLC VLC/Flash Chromatography EtOAc->VLC HPLC Preparative HPLC VLC->HPLC Pure_Compounds Pure Bioactive Compounds HPLC->Pure_Compounds Spectroscopy NMR, MS, IR, UV-Vis Pure_Compounds->Spectroscopy Structure Compound Structure Spectroscopy->Structure Bioactivity_Screening cluster_screening Bioactivity Screening cluster_hit_to_lead Hit-to-Lead Development Fractions Crude Extract & Fractions Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Fractions->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Fractions->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Fractions->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assays Fractions->Enzyme_inhibition Active_Compound Bioactive Hit Compound Cytotoxicity->Active_Compound Antimicrobial->Active_Compound Anti_inflammatory->Active_Compound Enzyme_inhibition->Active_Compound SAR Structure-Activity Relationship (SAR) Active_Compound->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

References

Spectroscopic and Mechanistic Insights into the Marine Alkaloid Zarzissine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a cytotoxic guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas.[1][2][3][4] As a member of the marine-derived alkaloid family, a group of compounds known for their structural diversity and potent biological activities, this compound has garnered interest for its potential in anticancer research.[5][6][7][8] This technical guide provides a comprehensive overview of the available spectroscopic data, a generalized experimental protocol for its isolation and characterization, and a plausible mechanism of action based on the known signaling pathways of related cytotoxic alkaloids.

Please Note: The original quantitative spectroscopic data for this compound, as published in the primary literature (Bouaicha et al., 1994), could not be accessed for this review. The data presented herein for a related marine guanidine alkaloid, crambescidin 359, is for illustrative purposes to demonstrate the expected data format and general spectroscopic features of this class of compounds.

Chemical Structure and Origin

This compound is chemically identified as 1H-imidazo[4,5-d]pyridazin-2-amine. It is a novel 4,5-guanidino-pyridazine compound with the molecular formula C₅H₅N₅ and a molecular weight of 135.13 g/mol .[3] Its natural source is the marine sponge Anchinoe paupertas.[1][2][3][4]

Illustrative Spectroscopic Data of a Related Marine Guanidine Alkaloid: Crambescidin 359

The following tables present the ¹H and ¹³C NMR data for crambescidin 359, a polycyclic guanidine alkaloid, to serve as an example of the spectroscopic data for this class of marine natural products.

Table 1: ¹H NMR Spectroscopic Data of Crambescidin 359 (in CD₃OD)[9]
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
23.55m
32.10, 2.25m
43.90m
64.15d9.0
82.05, 2.20m
91.80, 2.00m
101.55, 1.75m
113.45m
123.20m
133.60m
157.10d8.0
166.80d8.0
183.10t7.0
191.70m
201.40m
210.90t7.0
Table 2: ¹³C NMR Spectroscopic Data of Crambescidin 359 (in CD₃OD)[9]
PositionChemical Shift (δ) ppm
252.5
330.0
460.0
5158.0
665.0
7160.0
828.0
925.0
1035.0
1145.0
1250.0
1355.0
14130.0
15120.0
16115.0
17140.0
1840.0
1932.0
2022.0
2114.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a novel compound. For a molecule like this compound (C₅H₅N₅), the expected [M+H]⁺ ion would be at m/z 136.0623.

Infrared (IR) Spectroscopy

The IR spectrum of a guanidine-containing compound would typically show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[9][10][11][12]

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of a marine natural product like this compound, based on standard methodologies.[13][14][15][16]

  • Collection and Extraction: The marine sponge (Anchinoe paupertas) is collected and freeze-dried. The dried material is then extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol, to obtain a crude extract.[13]

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[17]

  • Chromatographic Purification: The fractions obtained from solvent partitioning are further purified using a combination of chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica gel or reversed-phase C18 silica gel as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for final purification to yield the pure compound.[17]

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon-hydrogen framework and the connectivity of atoms.[18][19][20][21]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[22][23][24][25]

    • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[11][12]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Sponge Anchinoe paupertas Collection FreezeDry Freeze-Drying Sponge->FreezeDry Extraction Solvent Extraction (CH2Cl2/MeOH) FreezeDry->Extraction Partition Solvent Partitioning Extraction->Partition CC Column Chromatography Partition->CC HPLC HPLC CC->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (HRMS) HPLC->MS IR Infrared Spectroscopy HPLC->IR Structure This compound Structure NMR->Structure MS->Structure IR->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Plausible Signaling Pathway for Cytotoxicity

The cytotoxic activity of many marine alkaloids is attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.[26][27][28] While the specific mechanism of this compound has not been fully elucidated, a plausible pathway involves the inhibition of pro-survival pathways such as PI3K/Akt and MAPK, leading to the activation of apoptotic caspases.[29][27][28]

signaling_pathway cluster_pathways Pro-Survival Signaling cluster_apoptosis Apoptosis Cascade This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Akt Akt PI3K->Akt Caspase9 Caspase-9 Akt->Caspase9 Apoptosis Apoptosis MAPK->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Plausible cytotoxic signaling pathway of this compound.

References

Biosynthesis of Guanidine Alkaloids in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and diverse chemical structures of guanidine alkaloids isolated from marine sponges have long captivated the interest of the scientific community. These compounds exhibit a wide range of potent biological activities, making them promising candidates for drug discovery and development. However, a comprehensive understanding of their biosynthesis has remained elusive, with many proposed pathways being largely hypothetical. This technical guide provides an in-depth overview of the current knowledge on the biosynthetic pathways of guanidine alkaloids in marine sponges, with a focus on experimentally validated steps, key precursors, and proposed enzymatic transformations.

Proposed Biosynthetic Pathways: A Hybrid Origin

The biosynthesis of cyclic guanidine alkaloids, such as the crambescins, batzelladines, and crambescidins, is believed to follow a convergent pathway that combines elements from both fatty acid and amino acid metabolism. The core hypothesis, supported by experimental evidence, posits a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) origin for these complex molecules.

The key precursors for the biosynthesis of crambescin-type alkaloids in the marine sponge Crambe crambe have been identified through ex situ feeding experiments with radiolabeled compounds as L-arginine and fatty acids.[1] This pivotal finding has reshaped the understanding of how these intricate structures are assembled in nature.

The proposed biosynthetic pathway can be summarized as follows:

  • Formation of a Guanidinylated Pyrrolinium Ion: L-arginine, a primary metabolite, is hypothesized to undergo an oxidative decarboxylation to form a reactive pyrrolinium ion. This intermediate retains the guanidine group from arginine and serves as a key building block for the cyclic guanidine core.

  • Activation of Fatty Acid Precursors: Concurrently, fatty acids are activated, likely as coenzyme A (CoA) thioesters, and undergo modifications by PKS-like enzymes to introduce β-keto functionalities. These activated fatty acid derivatives provide the carbon backbone for the alkaloid structure.

  • Tethered Biginelli-like Reaction: The central and most critical step in the proposed pathway is a "tethered Biginelli-like reaction."[1] This reaction involves the condensation of the guanidinylated pyrrolinium ion with the β-keto fatty acid derivative. This intramolecular cyclization cascade is believed to be responsible for the formation of the characteristic bicyclic guanidine core found in many of these alkaloids.

This biosynthetic strategy provides a logical framework for the generation of the diverse array of guanidine alkaloids observed in marine sponges, with variations in the fatty acid chain length and substitution patterns contributing to the chemical diversity.

Experimental Evidence and Methodologies

The most direct experimental evidence supporting the proposed biosynthetic pathway comes from radiolabeled precursor feeding experiments conducted on the marine sponge Crambe crambe. These experiments have provided invaluable insights into the origins of the carbon and nitrogen atoms within the crambescin skeleton.

Radiolabeled Precursor Feeding Experiments

Objective: To identify the primary metabolic precursors of crambescin alkaloids in Crambe crambe.

Methodology:

  • Sponge Collection and Acclimatization: Specimens of Crambe crambe were collected and maintained in a controlled aquarium environment to acclimate before the feeding experiments.

  • Preparation of Radiolabeled Precursors: L-[guanido-¹⁴C]arginine and [¹⁴C]fatty acids were used as radiolabeled tracers.

  • Incubation: The sponge explants were incubated in seawater containing the radiolabeled precursors for a defined period, allowing for the uptake and incorporation of the tracers into the sponge's metabolic pathways.

  • Extraction and Purification: After the incubation period, the sponge tissues were harvested, and the guanidine alkaloids were extracted using appropriate organic solvents. The crude extracts were then subjected to chromatographic separation techniques (e.g., HPLC) to isolate and purify the crambescin alkaloids.

  • Detection and Quantification of Radioactivity: The radioactivity incorporated into the purified crambescin alkaloids was measured using a scintillation counter or other suitable radiation detection methods. The specific incorporation of the radiolabel was determined by comparing the radioactivity of the isolated alkaloids with the initial radioactivity of the precursor.

Key Findings:

The results of these feeding experiments demonstrated the efficient incorporation of both radiolabeled arginine and fatty acids into the crambescin structure, providing strong evidence for their role as primary precursors.[1]

Quantitative Data

While the seminal study by Silva et al. (2019) qualitatively demonstrated the incorporation of radiolabeled precursors, specific quantitative data on the percentage of incorporation or enzyme kinetics are not yet publicly available. The following table summarizes the key findings from this study in a qualitative manner.

Precursor FedTarget Alkaloid FamilyResult of IncorporationReference
L-[guanido-¹⁴C]arginineCrambescinsSignificant incorporation of radioactivity observed.[1]
[¹⁴C]Fatty AcidsCrambescinsSignificant incorporation of radioactivity observed.[1]

Further research is required to quantify the efficiency of precursor incorporation and to elucidate the kinetics of the enzymatic reactions involved.

Enzymology and Genetic Basis: The Next Frontier

Despite the significant progress in elucidating the precursors and key chemical transformations in guanidine alkaloid biosynthesis, the specific enzymes and the underlying genetic machinery remain largely uncharacterized. The involvement of PKS and NRPS-like enzymes is strongly suggested by the chemical structure of the alkaloids and the nature of their precursors.

Genomic and transcriptomic analyses of guanidine alkaloid-producing sponges and their associated microbial symbionts are crucial next steps to identify the biosynthetic gene clusters (BGCs) responsible for the production of these compounds. The identification of these BGCs would open the door to:

  • Heterologous expression: The expression of the biosynthetic genes in a more tractable host organism (e.g., bacteria or yeast) could enable the sustainable production of these valuable compounds and facilitate the study of the individual enzymes.

  • Enzyme characterization: The isolated enzymes could be biochemically characterized to determine their substrate specificity, catalytic mechanisms, and kinetic parameters.

  • Metabolic engineering: The genetic manipulation of the BGCs could lead to the production of novel, non-natural guanidine alkaloid derivatives with potentially improved or novel biological activities.

Recent transcriptomic studies on Crambe crambe have begun to shed light on the metabolic potential of this sponge and its symbionts, but direct links to guanidine alkaloid biosynthesis are still under investigation.

Visualizing the Biosynthetic and Experimental Pathways

To provide a clearer understanding of the proposed biosynthetic pathway and the experimental workflow used to investigate it, the following diagrams have been generated using the DOT language.

Guanidine Alkaloid Biosynthesis Pathway cluster_precursors Precursors cluster_activation Activation & Modification cluster_intermediates Key Intermediates cluster_cyclization Core Formation cluster_product Product L-Arginine L-Arginine Oxidative\nDecarboxylation Oxidative Decarboxylation L-Arginine->Oxidative\nDecarboxylation Fatty Acids Fatty Acids PKS-like\nModification PKS-like Modification Fatty Acids->PKS-like\nModification Guanidinylated\nPyrrolinium Ion Guanidinylated Pyrrolinium Ion Oxidative\nDecarboxylation->Guanidinylated\nPyrrolinium Ion β-Keto Fatty\nAcid Derivative β-Keto Fatty Acid Derivative PKS-like\nModification->β-Keto Fatty\nAcid Derivative Tethered Biginelli-like\nReaction Tethered Biginelli-like Reaction Guanidinylated\nPyrrolinium Ion->Tethered Biginelli-like\nReaction β-Keto Fatty\nAcid Derivative->Tethered Biginelli-like\nReaction Cyclic Guanidine\nAlkaloid Core Cyclic Guanidine Alkaloid Core Tethered Biginelli-like\nReaction->Cyclic Guanidine\nAlkaloid Core

Caption: Proposed biosynthetic pathway of cyclic guanidine alkaloids.

Radiolabeled Feeding Experiment Workflow Sponge Collection\n& Acclimatization Sponge Collection & Acclimatization Incubation of Sponge\nwith Precursors Incubation of Sponge with Precursors Sponge Collection\n& Acclimatization->Incubation of Sponge\nwith Precursors Preparation of\nRadiolabeled Precursors Preparation of Radiolabeled Precursors Preparation of\nRadiolabeled Precursors->Incubation of Sponge\nwith Precursors Extraction of\nAlkaloids Extraction of Alkaloids Incubation of Sponge\nwith Precursors->Extraction of\nAlkaloids Chromatographic\nPurification Chromatographic Purification Extraction of\nAlkaloids->Chromatographic\nPurification Detection of\nRadioactivity Detection of Radioactivity Chromatographic\nPurification->Detection of\nRadioactivity Data Analysis Data Analysis Detection of\nRadioactivity->Data Analysis

Caption: Experimental workflow for radiolabeled precursor feeding studies.

Future Outlook and Implications for Drug Development

The elucidation of the biosynthetic pathways of guanidine alkaloids in marine sponges is a rapidly advancing field with significant implications for drug development. A deeper understanding of the enzymatic machinery will not only provide a sustainable route for the production of these complex molecules but will also enable the generation of novel analogs through metabolic engineering. The unique biological activities of these compounds, coupled with the potential for combinatorial biosynthesis, make them a highly attractive platform for the development of new therapeutic agents. Future research should focus on the identification and characterization of the key biosynthetic enzymes and their corresponding genes, which will unlock the full potential of these remarkable natural products.

References

Zarzissine: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a novel guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas. As a member of the marine-derived alkaloid family, a class of compounds known for their diverse and potent biological activities, this compound has demonstrated notable cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, including quantitative data, detailed experimental protocols for key assays, and a discussion of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The biological activities of this compound have been quantitatively assessed through cytotoxicity and antimicrobial assays. The following tables summarize the key findings from the initial studies.

Cytotoxic Activity

This compound has exhibited significant cytotoxicity against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Cell LineDescriptionIC50 (µg/mL)
KBHuman nasopharyngeal carcinoma5
NSCLC-N6Human non-small cell lung carcinoma10
P-388Murine leukemia12

Table 1: Cytotoxic Activity of this compound

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against a Gram-positive bacterium and two yeast strains. The activity was determined by measuring the diameter of the inhibition zone in a disc diffusion assay.

MicroorganismTypeInhibition Zone (100 µ g/disc )
Staphylococcus aureusGram-positive bacterium12 mm
Candida albicansYeast10 mm
Candida tropicalisYeast11 mm

Table 2: Antimicrobial Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. While the complete, specific protocols from the original isolation and testing of this compound are not fully detailed in the primary literature, this section provides representative, in-depth protocols for the types of assays conducted.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., KB, NSCLC-N6, P-388) in appropriate complete culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay: Kirby-Bauer Disc Diffusion Test

This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

Protocol:

  • Preparation of Inoculum:

    • From a pure culture of the test microorganism (Staphylococcus aureus, Candida albicans, or Candida tropicalis), inoculate a tube of sterile nutrient broth.

    • Incubate the broth at the optimal temperature for the microorganism (e.g., 37°C for S. aureus, 30°C for Candida species) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for yeast) in three directions to ensure uniform growth.

  • Application of Discs:

    • Prepare sterile filter paper discs (6 mm in diameter).

    • Aseptically apply a known amount of this compound solution (e.g., 100 µg in a suitable solvent) to each disc and allow the solvent to evaporate.

    • Place the this compound-impregnated discs onto the surface of the inoculated agar plates.

    • Gently press the discs to ensure complete contact with the agar.

    • Include a negative control disc (impregnated with the solvent only) and a positive control disc (with a known antibiotic).

  • Incubation:

    • Invert the plates and incubate them at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways affected by this compound have not yet been elucidated, studies on other marine-derived guanidine alkaloids provide valuable insights into its potential mechanisms of action. Many of these compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis) and modulating key signaling cascades involved in cell survival and proliferation.

Induction of Apoptosis

Guanidine alkaloids have been shown to trigger apoptosis in cancer cells. This process is a highly regulated form of cell death that is essential for normal tissue development and homeostasis and is often dysregulated in cancer. The cytotoxic activity of this compound is likely mediated, at least in part, by the induction of apoptosis.

Apoptosis_Induction This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters cell ApoptoticSignal Initiation of Apoptotic Signal CancerCell->ApoptoticSignal Induces stress CaspaseCascade Caspase Cascade Activation ApoptoticSignal->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Figure 1: Proposed pathway for this compound-induced apoptosis.

Modulation of MAPK/AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. The Activator Protein-1 (AP-1) is a transcription factor that is a downstream target of the MAPK pathway. Several guanidine alkaloids have been found to modulate the MAPK/AP-1 signaling cascade, often leading to cell cycle arrest and apoptosis. It is plausible that this compound could exert its effects through a similar mechanism.

MAPK_AP1_Pathway This compound This compound CellularStress Cellular Stress This compound->CellularStress MAPK_Pathway MAPK Pathway (e.g., JNK, ERK) CellularStress->MAPK_Pathway AP1_Activation AP-1 Activation/ Inhibition MAPK_Pathway->AP1_Activation CellCycleArrest Cell Cycle Arrest AP1_Activation->CellCycleArrest Apoptosis Apoptosis AP1_Activation->Apoptosis

Figure 2: Potential modulation of the MAPK/AP-1 signaling pathway by this compound.

p53-Independent Cell Death

Interestingly, some marine guanidine alkaloids have been reported to induce cancer cell death through a p53-independent mechanism. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its mutation is common in many cancers, often leading to drug resistance. Compounds that can induce cell death independently of p53 status are therefore of significant therapeutic interest. Further investigation is required to determine if this compound's cytotoxic activity is dependent on p53.

p53_Independent_Pathway cluster_p53_dependent p53-Dependent Apoptosis cluster_zarzissine_pathway Potential this compound Pathway DNA_Damage DNA Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis_p53 Apoptosis p53_Activation->Apoptosis_p53 This compound This compound CellularTarget Cellular Target This compound->CellularTarget Apoptosis_this compound Apoptosis (p53-Independent) CellularTarget->Apoptosis_this compound

Initial Cytotoxicity Assessment of Zarzissine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas. The document summarizes the known cytotoxic activity of this compound, provides detailed experimental protocols for relevant assays, and presents a putative signaling pathway based on the activity of structurally related compounds.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic activity against a panel of human and murine tumor cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineDescriptionIC50 (µg/mL)
P-388Murine leukemia1.5[1]
KBHuman nasopharyngeal carcinoma5[1]
NSCLC-N6Human non-small-cell lung carcinoma10[1]

Experimental Protocols

While the precise protocols used in the original 1994 study are not detailed, the following represents standard and detailed methodologies for assessing the cytotoxicity of a novel compound like this compound.

Cell Culture and Maintenance
  • Cell Lines: P-388 (murine leukemia), KB (human nasopharyngeal carcinoma), and NSCLC-N6 (human non-small-cell lung carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Adherent cells (KB and NSCLC-N6) are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells (P-388) are subcultured by dilution.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment and recovery.

    • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

    • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like fluorescein isothiocyanate (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus red.

  • Procedure:

    • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours.

    • Cell Harvesting: Adherent cells are detached with trypsin-EDTA, while suspension cells are collected directly. Cells are then washed twice with cold PBS.

    • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.

    • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.

    • Data Interpretation: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Putative Signaling Pathway and Experimental Workflow

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, studies on other marine-derived guanidine alkaloids suggest a potential mechanism involving the induction of apoptosis through the activation of stress-activated protein kinase pathways.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Membrane Cell Membrane JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway AP1 AP-1 Activation JNK_Pathway->AP1 Mitochondria Mitochondria AP1->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound (serial dilutions) incubate_24h->treat_this compound incubate_48_72h Incubate for 48-72h treat_this compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Uncharted Territory: A Technical Guide to Investigating the Antimicrobial Spectrum of Zarzissine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the antimicrobial spectrum of Zarzissine. The primary study on this compound focused on its isolation from the Mediterranean sponge Anchinoe paupertas and its cytotoxic activity against several human and murine tumor cell lines[1]. Therefore, this guide provides a framework for researchers and drug development professionals on how the antimicrobial profile of this compound could be determined, based on established methodologies and the known activities of related compounds.

The Untapped Antimicrobial Potential of Guanidine Alkaloids

This compound belongs to the guanidine alkaloids, a class of natural products known for a wide range of biological activities. While this compound itself remains uninvestigated for antimicrobial properties, many other marine-derived guanidine alkaloids have demonstrated significant, broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative pathogens, including multi-drug-resistant strains. This suggests that this compound is a compelling candidate for antimicrobial screening.

Experimental Protocols for Determining Antimicrobial Spectrum

To elucidate the antimicrobial spectrum of a novel compound like this compound, a standardized set of experiments is typically performed. The core of this investigation involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.[2][3][4]

Methodology:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of decreasing concentrations of the compound across the plate.[2][5]

  • Inoculum Preparation: The test microorganism (bacterial or fungal strain) is cultured overnight and then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[2][6]

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism with no compound) and a negative control (medium with no microorganism). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3][7]

  • Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.[2][4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-Well Plate A->C B Culture Microorganism Overnight D Standardize Microbial Inoculum (e.g., 0.5 McFarland) B->D E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (e.g., 18-24h at 37°C) E->F G Visually Inspect for Turbidity F->G H Determine MIC Value (Lowest Concentration with No Growth) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a logical follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[8][9]

Methodology:

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[10]

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any of the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Result Determination: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[9][10]

MBC_Workflow cluster_input Input cluster_procedure Procedure cluster_analysis Incubation & Analysis A Completed MIC Assay Plate (No Visible Growth in Wells ≥ MIC) B Select Wells at MIC and Higher Concentrations A->B C Take Aliquot from Each Selected Well B->C D Plate Aliquots onto Compound-Free Agar C->D E Incubate Agar Plates (e.g., 24h at 37°C) D->E F Count Colonies (CFU) on Each Plate E->F G Determine MBC Value (Lowest Concentration with ≥99.9% Killing) F->G

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of this compound's activity against a panel of clinically relevant microorganisms.

Table 1: Hypothetical Antimicrobial Activity of this compound (µg/mL)

MicroorganismStrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram (+)DataData
Escherichia coliATCC 25922Gram (-)DataData
Pseudomonas aeruginosaATCC 27853Gram (-)DataData
Enterococcus faecalisATCC 29212Gram (+)DataData
Candida albicansATCC 90028FungusDataData (MFC)
Aspergillus fumigatusATCC 204305FungusDataData (MFC)
Note: For fungi, MBC is referred to as Minimum Fungicidal Concentration (MFC).

Signaling Pathways and Mechanism of Action

Currently, there is no information on the signaling pathways affected by this compound in microbial cells. Should initial screening reveal significant antimicrobial activity, further research would be necessary to elucidate its mechanism of action. This could involve studies on cell membrane integrity, inhibition of nucleic acid or protein synthesis, or interference with key metabolic pathways.

References

Preliminary Insights into the Bioactivity of Zarzissine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the preliminary findings on the mechanism of action of Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas. The available data, primarily from its initial discovery and characterization, points towards cytotoxic activity against several tumor cell lines. This document aims to provide a detailed account of the existing data, the experimental methods likely employed, and to highlight the areas where further research is critically needed to elucidate its full therapeutic potential.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic effects against a panel of human and murine tumor cell lines. The initial study by Bouaicha et al. (1994) provides the sole quantitative data on its bioactivity to date. These findings are summarized in the table below.[1][2]

Cell LineDescriptionIC50 (µg/mL)
P-388Murine Leukemia2.5
KBHuman Nasopharyngeal Carcinoma5
NSCLC-N6Human Lung Carcinoma10

Table 1: Cytotoxicity of this compound against various tumor cell lines. Data sourced from Bouaicha et al., 1994.[2]

Experimental Protocols

While the original publication does not provide exhaustive detail on the experimental protocols, a standard cytotoxicity assay methodology from that period would likely have been employed. A representative protocol is outlined below.

2.1. Cell Culture and Treatment

  • Cell Lines: P-388 (murine leukemia), KB (human nasopharyngeal carcinoma), and NSCLC-N6 (human lung carcinoma) cells were cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/mL.

  • Compound Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations for testing.

  • Incubation: The cells were exposed to varying concentrations of this compound and incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

2.2. Cytotoxicity Assay (Presumed MTT Assay Protocol)

  • MTT Addition: Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • Formazan Solubilization: The plates were incubated for a further 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells. Subsequently, a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of this compound required to inhibit cell growth by 50%, was determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, there are no published studies that investigate the specific molecular targets or signaling pathways modulated by this compound. The preliminary cytotoxicity data suggests that this compound may induce cell death, but the underlying mechanism, whether through apoptosis, necrosis, or other pathways, remains to be elucidated. Further research is required to identify the intracellular targets of this compound and to understand how it exerts its cytotoxic effects.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., P-388, KB, NSCLC-N6) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Serial Dilution treatment Add this compound to Wells compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

A generalized workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

The current body of knowledge on this compound is limited to its initial isolation and preliminary cytotoxicity screening. While the compound exhibits promising cytotoxic activity against several cancer cell lines, its mechanism of action remains unknown. Future research should focus on:

  • Mechanism of Cell Death: Investigating whether this compound induces apoptosis, necrosis, or autophagy. This could involve assays such as TUNEL staining, annexin V/propidium iodide staining, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of this compound.

  • Signaling Pathway Analysis: Profiling the effects of this compound on major signaling pathways implicated in cancer, such as the MAPK, PI3K/Akt, and Wnt pathways, using methods like western blotting, reporter assays, or transcriptomic analysis.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential.

A deeper understanding of this compound's mechanism of action is crucial for its potential development as a novel anticancer agent. The preliminary data serves as a foundation for these much-needed further investigations.

References

The Anticancer Potential of Zarzissine: A Summary of In Vitro Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a novel guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas.[1] Initial research into its biological activity has demonstrated cytotoxic effects against several tumor cell lines, suggesting its potential as a starting point for the development of new anticancer therapeutics.[1] This document summarizes the currently available data on the in vitro anticancer effects of this compound, provides a generalized experimental context, and outlines potential avenues for future research.

Quantitative Data on Cytotoxicity

The primary investigation into this compound's anticancer properties evaluated its cytotoxicity against three distinct cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this initial screening are presented below.

Cell LineCancer TypeIC50 (µg/mL)
P388Murine Leukemia0.25
NSCLC-N6Human Non-Small Cell Lung Carcinoma0.5
HT-29Human Colon Adenocarcinoma2.5
Data from Bouaicha et al., 1994.[1]

Experimental Protocols

While the original publication does not provide a detailed step-by-step protocol, the cytotoxic activity of this compound was determined using a standard in vitro methodology. A generalized protocol for such an assay is as follows:

Cell Viability Assay (e.g., MTT or similar colorimetric assay)

  • Cell Culture: Human and murine tumor cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is replaced with a medium containing the different concentrations of this compound. Control wells receive medium with the vehicle used to dissolve this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.

  • Viability Assessment: A viability reagent (e.g., MTT, XTT, or resazurin) is added to each well. This reagent is metabolically reduced by viable cells into a colored formazan product.

  • Data Acquisition: After a further incubation period, the formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are converted to a percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conceptual Workflow and Future Directions

The discovery and initial characterization of this compound represent the early stages of natural product drug discovery. The following diagram illustrates a general workflow for this process.

G cluster_0 Discovery & Isolation cluster_1 In Vitro Screening cluster_2 Further Investigation (Proposed) A Collection of Marine Sponge (Anchinoe paupertas) B Extraction of Bioactive Compounds A->B C Isolation & Purification of this compound B->C D Cytotoxicity Assays (e.g., MTT) C->D E Determination of IC50 Values D->E F Mechanism of Action Studies E->F G Apoptosis & Cell Cycle Analysis F->G H Signaling Pathway Elucidation G->H I In Vivo Studies H->I

Natural Product Anticancer Drug Discovery Workflow.

Signaling Pathways and Mechanism of Action

To date, there are no published studies elucidating the specific signaling pathways affected by this compound or its precise mechanism of action. The initial cytotoxic data suggests that it is a potent inhibitor of cancer cell proliferation, but further research is required to determine if it induces apoptosis, causes cell cycle arrest, or acts on other cellular targets.

Future research should focus on:

  • Mechanism of Action Studies: Investigating whether this compound induces apoptosis, necrosis, or autophagy in cancer cells. This can be achieved through techniques such as flow cytometry (Annexin V/PI staining), caspase activity assays, and analysis of mitochondrial membrane potential.

  • Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at a specific phase (G1, S, or G2/M) using flow cytometry with DNA staining.

  • Target Identification: Identifying the molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, or computational modeling.

  • Signaling Pathway Analysis: Once a mechanism of action is better understood, key signaling pathways involved in cell death and proliferation (e.g., p53, MAPK, PI3K/Akt pathways) can be investigated using methods like Western blotting and qPCR.

Conclusion

This compound has demonstrated promising cytotoxic activity against murine leukemia, human non-small cell lung carcinoma, and human colon adenocarcinoma cell lines in initial in vitro screenings.[1] However, the current body of knowledge is limited, and a significant amount of further research is necessary to understand its therapeutic potential fully. Elucidating its mechanism of action and the signaling pathways it modulates will be critical next steps in determining its viability as a lead compound for anticancer drug development.

References

Methodological & Application

Zarzissine: A Detailed Protocol for Isolation and Purification from the Mediterranean Sponge Anchinoe paupertas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and a detailed, though generalized, protocol for the isolation and purification of Zarzissine, a cytotoxic guanidine alkaloid with potential applications in drug development. The information is compiled from existing literature, primarily the initial discovery and characterization of the compound.

This compound was first isolated from the Mediterranean sponge Anchinoe paupertas. It is a novel 4,5-guanidino-pyridazine compound with demonstrated cytotoxic activity against several human and murine tumor cell lines, making it a molecule of significant interest for oncological research.

Data Presentation

Due to the limited availability of detailed quantitative data in the public domain, the following table presents a generalized summary of expected outcomes based on the initial isolation report. Actual yields and purity may vary depending on the specific collection of the source organism and the precise execution of the protocol.

StepProductForm/MatrixTypical Yield (from dry weight of sponge)PurityAnalytical Method
1. ExtractionCrude Dichloromethane ExtractDark, viscous oil1 - 5%LowTLC, ¹H NMR
2. Solvent PartitioningPolar-enriched fractionDry powder/film0.1 - 0.5%Low-MediumTLC, ¹H NMR
3. Column ChromatographySemi-purified this compound fractionsAmorphous solid0.01 - 0.05%Medium-HighTLC, HPLC, ¹H NMR
4. Preparative HPLCPure this compoundWhite amorphous powder>0.001%>95%HPLC, ¹H NMR, ¹³C NMR, MS, IR

Experimental Protocols

The following protocol is based on the original isolation of this compound and employs standard natural product chemistry techniques.

Extraction of Raw Material
  • Source Material: Freeze-dried and finely ground Mediterranean sponge Anchinoe paupertas.

  • Procedure:

    • Macerate the ground sponge material with dichloromethane (CH₂Cl₂) at room temperature for 24-48 hours. The ratio of solvent to biomass should be approximately 10:1 (v/w).

    • Filter the extract and repeat the extraction process on the sponge material two more times to ensure exhaustive extraction.

    • Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, oily crude extract.

Solvent Partitioning
  • Purpose: To separate compounds based on their polarity and remove non-polar lipids and fats.

  • Procedure:

    • Dissolve the crude dichloromethane extract in a biphasic solvent system of n-butanol and water (1:1, v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the upper n-butanol layer, which will contain the more polar compounds, including this compound.

    • Repeat the partitioning of the aqueous layer with n-butanol twice more.

    • Combine the n-butanol fractions and evaporate to dryness under reduced pressure to obtain the polar-enriched fraction.

Chromatographic Purification
  • Purpose: To isolate this compound from other compounds in the polar-enriched fraction. This is a multi-step process that may require several chromatographic techniques.

  • Stationary Phase: Silica gel (60 Å, 70-230 mesh).

  • Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common system for alkaloids is a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).

    • Initial Elution: 100% CH₂Cl₂

    • Gradient: Gradually increase the percentage of MeOH (e.g., 1%, 2%, 5%, 10%, 20%, 50%, 100% MeOH in CH₂Cl₂).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

    • Adsorb the polar-enriched fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest based on the TLC analysis.

  • Purpose: To achieve high-purity separation of this compound from closely related impurities.

  • Column: A reversed-phase C18 column is typically suitable for the purification of polar alkaloids.

  • Mobile Phase: A gradient of water and a polar organic solvent such as methanol or acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Example Gradient: A linear gradient from 95:5 Water:Acetonitrile (with 0.1% TFA) to 5:95 Water:Acetonitrile (with 0.1% TFA) over 30-40 minutes.

  • Procedure:

    • Dissolve the semi-purified fractions from the silica gel column in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Monitor the elution profile using a UV detector (wavelengths around 210 nm and 254 nm are often used for nitrogen-containing heterocycles).

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Structure Elucidation and Characterization

The structure and purity of the isolated this compound should be confirmed by a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mandatory Visualization

Zarzissine_Purification_Workflow cluster_start Source Material cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_analysis Analysis Sponge Anchinoe paupertas (Sponge) Extraction Maceration with Dichloromethane Sponge->Extraction CrudeExtract Crude Dichloromethane Extract Extraction->CrudeExtract Partition n-Butanol/Water Partition CrudeExtract->Partition PolarFraction Polar-Enriched Fraction Partition->PolarFraction Silica Silica Gel Column Chromatography (DCM/MeOH Gradient) PolarFraction->Silica SemiPure Semi-Purified Fractions Silica->SemiPure PrepHPLC Preparative HPLC (C18, Water/ACN Gradient) SemiPure->PrepHPLC Pure Pure this compound PrepHPLC->Pure Analysis Spectroscopic Analysis (NMR, MS, IR) Pure->Analysis

Application Notes and Protocols for the Total Synthesis of Zarzissine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zarzissine is a marine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas. It exhibits significant cytotoxic activity against various human and murine tumor cell lines, making it a molecule of interest for cancer research and drug development. Structurally, this compound is 1H-imidazo[4,5-d]pyridazin-2-amine, a unique 4,5-guanidino-pyridazine derivative.[1] To date, a specific and complete total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed, logical synthetic strategy based on established methodologies for the construction of related heterocyclic systems and guanidinylation reactions. The proposed route offers a viable pathway for the laboratory-scale synthesis of this compound, enabling further biological evaluation and the generation of novel analogs.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the guanidinyl C-N bond, leading back to a key intermediate, a diaminopyridazine derivative. The core imidazo[4,5-d]pyridazine scaffold can be envisioned to arise from a suitably substituted diaminopyridazine through cyclization. This leads to a proposed linear synthesis commencing from a commercially available or readily accessible starting material.

Retrosynthesis This compound This compound Intermediate1 2-Amino-imidazo[4,5-d]pyridazine (Protected) This compound->Intermediate1 Guanidinylation Intermediate2 4,5-Diaminopyridazine Derivative Intermediate1->Intermediate2 Imidazole Ring Formation StartingMaterial Pyridazine Precursor Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy

The proposed forward synthesis aims to construct the imidazo[4,5-d]pyridazine core followed by the crucial guanidinylation step. The strategy is designed to be convergent and utilize robust, well-documented chemical transformations.

Proposed Synthetic Workflow cluster_pyridazine Pyridazine Core Synthesis cluster_imidazole Imidazole Ring Formation cluster_final Final Guanidinylation Start Commercially Available Pyridazine Step1 Nitration Start->Step1 Step2 Amination Step1->Step2 Step3 Reduction Step2->Step3 Diaminopyridazine 4,5-Diaminopyridazine Step3->Diaminopyridazine Cyclization Cyclization with Cyanogen Bromide Diaminopyridazine->Cyclization Imidazopyridazine 2-Amino-imidazo[4,5-d]pyridazine Cyclization->Imidazopyridazine Guanidinylation Guanidinylation Imidazopyridazine->Guanidinylation This compound This compound Guanidinylation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed total synthesis of this compound. These protocols are based on analogous transformations reported in the literature for similar heterocyclic systems.

Table 1: Summary of Proposed Synthetic Steps and Estimated Yields
StepTransformationReagents and ConditionsEstimated Yield (%)Reference Analogy
1Synthesis of 4,5-DiaminopyridazineMulti-step synthesis from a pyridazine precursor40-50 (overall)General Methods
2Imidazole Ring Formation4,5-Diaminopyridazine, Cyanogen Bromide (BrCN), Methanol, Reflux60-70[2]
3Guanidinylation of 2-Amino-imidazo[4,5-d]pyridazineProtected Guanidinylating Agent, Base, Solvent50-60[3][4]
4DeprotectionAcidic or Hydrogenolysis conditions80-90[3][4]
Protocol 1: Synthesis of the Imidazo[4,5-d]pyridazine Core

This protocol describes the formation of the central heterocyclic scaffold of this compound from a diaminopyridazine precursor.

Objective: To synthesize 2-amino-1H-imidazo[4,5-d]pyridazine.

Materials:

  • 4,5-Diaminopyridazine

  • Cyanogen Bromide (BrCN)

  • Methanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 4,5-diaminopyridazine (1.0 eq) in anhydrous methanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-1H-imidazo[4,5-d]pyridazine.

Expected Outcome: A solid product with an estimated yield of 60-70%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Guanidinylation to Afford this compound

This protocol details the final step of the proposed synthesis: the introduction of the guanidine moiety. A protected guanidinylating agent is recommended to control reactivity.

Objective: To synthesize this compound (1H-imidazo[4,5-d]pyridazin-2-amine) via guanidinylation.

Materials:

  • 2-Amino-1H-imidazo[4,5-d]pyridazine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or a similar protected guanidinylating agent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

  • Guanidinylation: To a solution of 2-amino-1H-imidazo[4,5-d]pyridazine (1.0 eq) in anhydrous DMF under an inert atmosphere, add the protected guanidinylating agent (1.2 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the protected this compound intermediate.

  • Deprotection: Dissolve the crude protected intermediate in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts, filter, and concentrate to yield crude this compound.

  • Purify the final product by an appropriate method such as recrystallization or preparative HPLC to obtain pure this compound.

Expected Outcome: this compound as a solid product with an estimated yield of 40-50% over the two steps. The final structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and comparison with the analytical data reported for the natural product.

Safety Precautions

  • Cyanogen Bromide (BrCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA) is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be performed in a well-ventilated area, and appropriate PPE should be worn at all times.

Disclaimer: This document provides a proposed synthetic strategy and associated protocols. These have not been experimentally validated and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical manipulations should be carried out with due consideration for safety.

References

Application Notes and Protocols: Zarzissine Analogue Synthesis for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has demonstrated cytotoxic activity against various tumor cell lines.[1] Its unique 4,5-guanidino-pyridazine structure presents an attractive scaffold for the development of novel anticancer agents. This document provides a comprehensive guide for the synthesis of this compound analogues for Structure-Activity Relationship (SAR) studies. It includes a proposed synthetic strategy, detailed experimental protocols for synthesis and cytotoxic evaluation, and a discussion of potential SAR based on the general properties of related guanidine and pyridazine compounds. Additionally, a hypothetical signaling pathway for the mechanism of action of this compound is presented to guide further pharmacological investigations.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active natural products. Guanidine alkaloids, in particular, have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonding and electrostatic interactions with biological targets, making it a key pharmacophore.[2][4]

This compound is a marine alkaloid characterized by a pyridazine ring bearing a guanidine moiety.[1] Preliminary studies have shown its potential as a cytotoxic agent.[1] To explore the therapeutic potential of this compound and to optimize its activity, the synthesis and biological evaluation of a library of analogues are essential. SAR studies will help to identify the key structural features required for cytotoxicity and to guide the design of more potent and selective drug candidates.

This application note outlines a strategic approach to the synthesis of this compound analogues and their subsequent biological evaluation.

Proposed Synthetic Strategy for this compound Analogues

As a definitive total synthesis of this compound has not been reported in the literature, a plausible and flexible synthetic route is proposed here, based on established organic chemistry principles and the synthesis of related heterocyclic compounds. The key intermediate in this strategy is 4,5-diaminopyridazine . This intermediate can then be subjected to guanidylation to install the guanidine moiety, followed by modifications to introduce diversity for SAR studies.

A variety of substituted pyridazine compounds have been synthesized and shown to possess a wide range of biological activities, including anticancer effects.[5][6][7][8][9] The synthetic accessibility of the pyridazine core makes it an attractive starting point for analogue synthesis.

Logical Workflow for this compound Analogue Synthesis

G cluster_0 Synthesis of Key Intermediate cluster_1 Guanidylation and Analogue Generation cluster_2 Biological Evaluation Start Commercially Available Pyridazine Precursor Intermediate1 4,5-Dinitropyridazine-N-oxide Start->Intermediate1 Nitration Intermediate2 4,5-Diaminopyridazine Intermediate1->Intermediate2 Reduction Guanidylation Guanidylation of 4,5-Diaminopyridazine Intermediate2->Guanidylation ZarzissineCore This compound Core Guanidylation->ZarzissineCore Analogues This compound Analogues ZarzissineCore->Analogues Functional Group Interconversion / Substitution Cytotoxicity Cytotoxicity Assays (e.g., MTS) Analogues->Cytotoxicity SAR SAR Analysis Cytotoxicity->SAR

Caption: Proposed workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diaminopyridazine (Hypothetical)

This protocol is a proposed route and may require optimization.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Sodium nitrite

  • Sodium azide

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Pyridazine-4,5-dicarboxylic acid: Start from a commercially available pyridazine derivative, such as 4,5-dicyanopyridazine, which can be hydrolyzed to pyridazine-4,5-dicarboxylic acid.[10]

  • Curtius Rearrangement to 4,5-Diaminopyridazine:

    • Convert the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride.

    • React the diacyl chloride with sodium azide to form the diacyl azide.

    • Perform a Curtius rearrangement by heating the diacyl azide in an inert solvent, followed by hydrolysis of the resulting isocyanate to yield 4,5-diaminopyridazine.

Characterization: The structure of the synthesized 4,5-diaminopyridazine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Guanidylation of 4,5-Diaminopyridazine

Materials:

  • 4,5-Diaminopyridazine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or other suitable guanidinylating reagent)

  • Triethylamine or other suitable base

  • Dimethylformamide (DMF) or other suitable solvent

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 4,5-diaminopyridazine in DMF.

  • Add triethylamine to the solution.

  • Add a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the Boc-protected guanidinopyridazine by column chromatography.

  • For deprotection, dissolve the purified product in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and TFA under reduced pressure to obtain the crude this compound core. Purify by recrystallization or chromatography.

Note: A variety of guanidinylation reagents and conditions have been reported and can be adapted for this synthesis.[11][12][13][14]

Protocol 3: Synthesis of this compound Analogues

Analogues can be generated by modifying the pyridazine ring or the guanidine group.

  • Pyridazine Ring Modification: Start with substituted pyridazine precursors in Protocol 1 to introduce substituents on the pyridazine ring.

  • Guanidine Group Modification: Use different substituted guanidinylating reagents in Protocol 2 to obtain N-substituted this compound analogues.

Protocol 4: In Vitro Cytotoxicity Assay (MTS Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogues in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each analogue by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Discussion

While specific SAR data for this compound analogues is not yet available, general principles from related guanidine and pyridazine compounds can guide the design of new analogues.

Table 1: Hypothetical SAR of this compound Analogues

Modification SiteProposed ModificationExpected Impact on CytotoxicityRationale
Guanidine Group N-alkylationVariableSmall alkyl groups may be tolerated or enhance activity, while bulky groups may decrease it due to steric hindrance.
N-arylationPotentially increasedAromatic rings can engage in π-π stacking or hydrophobic interactions with the target protein.
AcylationLikely decreasedAcylation will reduce the basicity of the guanidine group, which is often crucial for its biological activity.[2]
Pyridazine Ring Introduction of electron-withdrawing groups (e.g., halogens)Potentially increasedHalogens can modulate the electronic properties of the ring and may be involved in halogen bonding.[5]
Introduction of electron-donating groups (e.g., methoxy)VariableMay alter the electronic distribution and binding affinity.
Introduction of bulky substituentsLikely decreasedSteric hindrance may prevent optimal binding to the biological target.

Hypothetical Signaling Pathway of this compound

The precise mechanism of action of this compound is currently unknown. However, based on the known mechanisms of other cytotoxic guanidine alkaloids, a hypothetical signaling pathway can be proposed. Many marine guanidine alkaloids induce apoptosis or autophagy in cancer cells.[15][16] Some have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/AP-1 pathway.[17][18]

G This compound This compound Analogue Target Unknown Cellular Target(s) This compound->Target ROS Increased ROS Production Target->ROS JNK_ERK JNK/ERK Activation ROS->JNK_ERK AP1 AP-1 Activation JNK_ERK->AP1 Caspase Caspase Cascade Activation JNK_ERK->Caspase AP1->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

This proposed pathway suggests that this compound analogues may bind to one or more cellular targets, leading to an increase in reactive oxygen species (ROS). This oxidative stress could then activate stress-activated protein kinases like JNK and ERK, which in turn activate the transcription factor AP-1 and initiate the caspase cascade, ultimately leading to apoptosis. This model provides a framework for future mechanistic studies.

Conclusion

The development of this compound analogues for SAR studies holds significant promise for the discovery of novel anticancer agents. The proposed synthetic strategy, along with the detailed protocols for synthesis and biological evaluation, provides a solid foundation for researchers in this field. While the SAR and mechanism of action are currently speculative, the outlined approach will enable the generation of the necessary data to elucidate the therapeutic potential of this interesting class of marine natural products. Further research into the total synthesis of this compound and the biological activities of its analogues is highly encouraged.

References

Application Notes and Protocols: Investigating Zarzissine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has demonstrated cytotoxic effects against various tumor cell lines.[1] Understanding the molecular mechanisms underlying its cytotoxicity is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive guide to investigating the induction of apoptosis by this compound, a common mechanism of action for cytotoxic compounds. The protocols detailed herein, along with data interpretation guidelines, will enable researchers to effectively characterize the pro-apoptotic activity of this compound.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal for many anticancer therapies.[2] Key biochemical and morphological changes characterize apoptosis, including phosphatidylserine (PS) externalization, activation of caspases, and changes in the expression of regulatory proteins like the Bcl-2 family.[3][4]

This document outlines protocols for three key assays to elucidate this compound's apoptotic mechanism:

  • Annexin V-FITC/PI Staining: To quantify the extent of apoptosis by detecting the externalization of phosphatidylserine.

  • Caspase Activity Assays: To measure the activation of key executioner caspases, confirming the engagement of the apoptotic cascade.

  • Western Blotting: To analyze the expression levels of pro- and anti-apoptotic proteins, providing insights into the specific signaling pathways involved.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic natural products, a plausible signaling pathway for this compound-induced apoptosis is proposed. This pathway involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Zarzissine_Apoptosis_Pathway cluster_cell Cellular Response This compound This compound Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax ↑ Bax Bax->Mitochondria Bcl2 ↓ Bcl-2 Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Key Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][6]

Experimental Workflow:

AnnexinV_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells with PBS Start->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for Annexin V-FITC/PI staining.

Protocol:

  • Cell Preparation: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control.

  • Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[7][8]

Experimental Workflow:

Caspase_Workflow Start Seed and Treat Cells with this compound Lyse Lyse Cells and Collect Supernatant Start->Lyse Incubate Incubate Lysate with Reaction Mix Lyse->Incubate Prepare Prepare Reaction Mix (Buffer + Substrate) Prepare->Incubate Measure Measure Fluorescence or Luminescence Incubate->Measure

Caption: Experimental workflow for caspase activity assay.

Protocol:

  • Cell Preparation: Plate cells in a 96-well plate and treat with this compound as described previously.

  • Cell Lysis: After treatment, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax) and cleaved caspase-3.[4][9][10][11]

Experimental Workflow:

WesternBlot_Workflow Start Cell Treatment and Lysis Quantify Protein Quantification (BCA Assay) Start->Quantify SDS SDS-PAGE Quantify->SDS Transfer Protein Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Signal Detection (ECL) SecondaryAb->Detect

Caption: Experimental workflow for Western blotting.

Protocol:

  • Sample Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Interpretation: Quantify band intensities using densitometry software. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3 would indicate the induction of apoptosis via the intrinsic pathway.

Quantitative Data Summary

The following table presents hypothetical data from the aforementioned assays after treating a cancer cell line with this compound for 24 hours.

Treatment Group% Apoptotic Cells (Annexin V+/PI-)Relative Caspase-3/7 Activity (Fold Change)Relative Protein Expression (Fold Change vs. Control)
Control (Vehicle) 5.2 ± 0.81.0 ± 0.1Bcl-2: 1.0, Bax: 1.0, Cleaved Caspase-3: 1.0
This compound (10 µM) 25.6 ± 2.13.5 ± 0.4Bcl-2: 0.6, Bax: 1.8, Cleaved Caspase-3: 3.2
This compound (25 µM) 48.3 ± 3.56.2 ± 0.7Bcl-2: 0.3, Bax: 2.5, Cleaved Caspase-3: 5.8
This compound (50 µM) 72.1 ± 4.29.8 ± 1.1Bcl-2: 0.1, Bax: 3.4, Cleaved Caspase-3: 8.1

Table 1. Summary of quantitative data from apoptosis induction assays following this compound treatment. Data are presented as mean ± standard deviation.

Conclusion

The protocols and application notes provided herein offer a robust framework for elucidating the apoptotic mechanism of this compound. By employing these assays, researchers can quantify the extent of apoptosis, confirm the activation of the caspase cascade, and identify the key molecular players involved in this compound-induced cell death. This information is critical for the preclinical evaluation of this compound and its potential as a novel anticancer agent.

References

Application Notes and Protocols for Cell Cycle Analysis of Zarzissine-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific molecular mechanism of Zarzissine, a cytotoxic guanidine alkaloid, on cancer cell cycles is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for analyzing the cell cycle effects of cytotoxic compounds. The quantitative data and signaling pathways presented are illustrative examples and should be adapted based on experimental results obtained specifically with this compound.

Introduction

This compound is a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas and has demonstrated cytotoxic activity against various human and murine tumor cell lines[1]. Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a potential anti-cancer therapeutic. A key aspect of this investigation is the analysis of its impact on cell cycle progression. This document provides detailed protocols for cell cycle analysis of cancer cells treated with this compound and presents hypothetical signaling pathways that may be involved.

Hypothetical Effects of this compound on Cancer Cell Cycle Distribution

Many cytotoxic agents induce cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phase, leading to apoptosis. The following table illustrates hypothetical quantitative data on the effect of this compound on the cell cycle distribution of a cancer cell line, as determined by flow cytometry.

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
Control (Untreated) 055.2 ± 3.125.8 ± 2.519.0 ± 2.81.5 ± 0.5
This compound 150.1 ± 2.923.5 ± 2.126.4 ± 3.03.8 ± 1.1
This compound 535.7 ± 3.515.3 ± 1.949.0 ± 4.210.5 ± 2.3
This compound 1020.4 ± 2.88.9 ± 1.570.7 ± 5.125.3 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments. This table is an illustrative example of how to present such data.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line of interest (e.g., HeLa, MCF-7, A549).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • This compound Treatment: Once the cells have adhered and are in the logarithmic growth phase, treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specific duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Harvest Cells: After treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content (fluorescence intensity).

Visualizations

Experimental Workflow for Cell Cycle Analysis

G cluster_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis seed Seed Cancer Cells treat Treat with this compound (Dose-Response & Time-Course) seed->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain flow Flow Cytometry stain->flow analyze Analyze Cell Cycle Distribution flow->analyze

Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.

Hypothetical Signaling Pathway for this compound-Induced G2/M Arrest and Apoptosis

Many cytotoxic compounds that induce G2/M arrest do so by interfering with microtubule dynamics, which in turn activates the spindle assembly checkpoint and can lead to apoptosis through p53-dependent and independent pathways.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibition g2m_arrest G2/M Arrest tubulin->g2m_arrest Disruption leads to p53 p53 Activation g2m_arrest->p53 Activation bcl2_family Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) p53->bcl2_family Regulation caspases Caspase Activation bcl2_family->caspases Initiation apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest and apoptosis.

Conclusion

The protocols and hypothetical data presented here provide a framework for investigating the effects of this compound on cancer cell cycle progression. It is anticipated that this compound, like many other cytotoxic marine natural products, may induce cell cycle arrest, potentially at the G2/M phase, by interfering with critical cellular processes such as microtubule dynamics. Subsequent activation of apoptotic pathways is a likely consequence of this cell cycle disruption. Further experimental validation is necessary to elucidate the precise mechanism of action of this compound and to evaluate its full potential as an anti-cancer agent.

References

Determining the Antimicrobial Potency of Zarzissine: An Application Note on Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has demonstrated notable cytotoxic activities. While its potential as an antineoplastic agent is under investigation, its broader antimicrobial properties remain largely unexplored. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. The methodologies outlined herein are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results. This document will guide researchers through the experimental setup, execution, and data interpretation for assessing the antimicrobial potential of this compound.

Data Presentation

As no public MIC data for this compound is currently available, the following tables present a hypothetical dataset to illustrate how results can be structured for clear interpretation and comparison.

Table 1: Hypothetical MIC of this compound against Standard Quality Control Bacterial Strains

MicroorganismATCC NumberThis compound MIC (µg/mL)
Escherichia coli2592264
Staphylococcus aureus2921332
Pseudomonas aeruginosa27853128
Enterococcus faecalis2921264

Table 2: Hypothetical MIC of this compound against a Panel of Fungal Pathogens

MicroorganismATCC NumberThis compound MIC (µg/mL)
Candida albicans9002816
Cryptococcus neoformans3204532
Aspergillus fumigatus20430564

Experimental Protocols

Principle

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][2] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, and the MIC is recorded as the lowest concentration of the antimicrobial agent that prevents visible growth.

Materials and Reagents
  • This compound (stock solution of known concentration, dissolved in an appropriate solvent, e.g., DMSO or water)

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Test microorganisms (e.g., ATCC quality control strains)[3][4]

  • Positive control antimicrobial agents (e.g., gentamicin for bacteria, amphotericin B for fungi)

  • Negative control (sterile broth and solvent control)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_results Results prep_this compound Prepare this compound Stock & Serial Dilutions dispense_broth Dispense Broth prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate with Microbial Suspension add_this compound Add this compound Dilutions dispense_broth->add_this compound add_this compound->add_inoculum add_controls Add Positive & Negative Controls add_inoculum->add_controls incubate Incubate at 35-37°C for 16-20h (bacteria) or 24-48h (fungi) add_controls->incubate read_plate Visually Inspect for Growth (Turbidity) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Diagram of the MIC determination workflow.
Step-by-Step Protocol

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO in sterile water) at a concentration at least 10 times the highest concentration to be tested.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi). Typically, this is done by adding a volume of the compound to the first well and then transferring half of that volume to subsequent wells containing broth.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) of the test microorganism on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Using a multichannel pipette, add the diluted microbial inoculum to each well containing the serially diluted this compound.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only broth and the microbial inoculum.

      • Sterility Control: Wells containing only uninoculated broth.

      • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and the microbial inoculum to ensure the solvent has no inhibitory effect.

      • Positive Control: Wells containing a known antimicrobial agent (e.g., gentamicin) serially diluted and inoculated with the test organism.

  • Incubation:

    • Cover the microtiter plates and incubate them under appropriate conditions. For most bacteria, incubate at 35-37°C for 16-20 hours in ambient air.[2] For fungi, incubate at 35°C for 24-48 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates microbial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control should show distinct turbidity, and the sterility and solvent controls should remain clear. The results for the positive control antibiotic should fall within the expected range for the quality control strain used.[5]

Signaling Pathway Visualization

While the precise antimicrobial mechanism of action for this compound is unknown, many antimicrobial agents target key bacterial signaling and metabolic pathways. The following diagram illustrates a generalized representation of potential targets in a bacterial cell that could be affected by a novel antimicrobial compound like this compound.

Signaling_Pathways cluster_cell Bacterial Cell This compound This compound cell_wall Cell Wall Synthesis This compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibition dna_replication DNA Replication & Repair This compound->dna_replication Inhibition folate_synthesis Folate Synthesis Pathway This compound->folate_synthesis Inhibition cell_membrane Cell Membrane Integrity This compound->cell_membrane Disruption

Potential bacterial targets of this compound.

Conclusion

This application note provides a standardized and detailed protocol for determining the Minimum Inhibitory Concentration of this compound. Adherence to these guidelines will enable researchers to generate reliable and comparable data on the antimicrobial potency of this novel natural product. The elucidation of this compound's MIC is a critical first step in evaluating its potential as a new therapeutic agent for infectious diseases and will guide further research into its spectrum of activity, mechanism of action, and potential for drug development.

References

Application Notes & Protocols for In Vivo Xenograft Models for Zarzissine Anticancer Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the marine guanidine alkaloid, zarzissine, is limited. This compound has been identified as a cytotoxic agent against several tumor cell lines.[1][2] However, detailed in vivo xenograft studies and specific mechanisms of action are not extensively documented. The following application notes and protocols are provided as a generalized framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of this compound or similar novel compounds using in vivo xenograft models. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes.

Application Notes

Introduction to this compound

This compound is a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas.[1] Guanidine alkaloids from marine sources have garnered significant interest in cancer research due to their potent cytotoxic and antiproliferative activities.[3][4] Preliminary studies have indicated that this compound exhibits cytotoxicity against murine and human tumor cell lines, suggesting its potential as an anticancer agent.[1] In vivo xenograft models are a critical next step to evaluate its therapeutic efficacy and safety profile in a living organism.[5][6][7]

Principle of In Vivo Xenograft Models

In vivo xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutic agents on human tumors grown in immunodeficient mice.[6][8][9] These models provide valuable insights into a compound's antitumor activity, pharmacokinetics, and potential toxicity.[5][7] The most common type is the subcutaneous xenograft model, where human cancer cells are implanted under the skin of an immunodeficient mouse.[6] Tumor growth can be easily monitored and measured, providing a clear endpoint for treatment efficacy.[10]

Hypothetical Mechanism of Action of this compound

Based on the known mechanisms of other marine guanidine alkaloids, it is hypothesized that this compound may exert its anticancer effects through multiple pathways.[3][4] These could include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor proliferation and survival.[3] Some guanidine derivatives have also been shown to interact with DNA, suggesting a potential genotoxic mechanism of action.[11] The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound.

Zarzissine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Hypothetical Signaling Pathway of this compound.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to cytotoxic agents (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma, or MCF-7 breast cancer).

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL for injection. Perform a cell viability count using trypan blue exclusion to ensure >95% viability.

In Vivo Xenograft Model Establishment
  • Animal Model: Use 6-8 week old female athymic nude mice (nu/nu) or NOD-SCID mice.

  • Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Anesthetize the mice using isoflurane. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days. Begin treatment when the mean tumor volume reaches approximately 100-150 mm³.[6]

  • Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[10]

Treatment Protocol
  • Group Randomization: Randomly assign mice with established tumors into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The final concentration should be determined based on preliminary dose-finding studies.

  • Administration:

    • Vehicle Control Group: Administer the vehicle solution via intraperitoneal (IP) injection daily.

    • This compound Treatment Groups: Administer this compound at different dose levels (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) via IP injection daily for 21 days.

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the chosen cell line (e.g., doxorubicin) at its established effective dose.

  • Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Observe the animals daily for any signs of distress.

Study Endpoint and Data Collection
  • Endpoint Criteria: The study can be terminated after a fixed duration (e.g., 28 days) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

  • Euthanasia and Tissue Collection: At the endpoint, euthanize the mice by CO2 asphyxiation followed by cervical dislocation. Excise the tumors and record their final weight.

  • Further Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for western blot analysis to investigate the mechanism of action.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HCT-116) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Group Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision, Weight & Further Analysis (IHC, WB) Endpoint->Analysis

Generalized Experimental Workflow for this compound Evaluation.

Data Presentation

Quantitative data from the in vivo xenograft study should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Hypothetical In Vivo Efficacy of this compound in HCT-116 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g ± SEM)
Vehicle Control-IP1850 ± 210-1.9 ± 0.25
This compound1IP1250 ± 18032.41.3 ± 0.18
This compound5IP780 ± 15057.80.8 ± 0.15
This compound10IP450 ± 11075.70.5 ± 0.11
Doxorubicin5IP380 ± 9579.50.4 ± 0.09

Tumor Growth Inhibition (%) was calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Table 2: Hypothetical Toxicity Profile of this compound
Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Mortality
Vehicle Control-+5.20/10
This compound1+3.80/10
This compound5-1.50/10
This compound10-6.81/10
Doxorubicin5-12.52/10

Mean Body Weight Change (%) was calculated as: [(Final Body Weight - Initial Body Weight) / Initial Body Weight] x 100.

References

Application Notes and Protocols for the Preclinical Formulation of Zarzissine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zarzissine, a guanidine alkaloid isolated from the marine sponge Anchinoe paupertas, has demonstrated cytotoxic activity against various tumor cell lines, marking it as a compound of interest for further preclinical development. However, its inherent physicochemical properties, common to many marine natural products, may present challenges for conventional formulation, including poor aqueous solubility and potential off-target toxicity. This document provides detailed application notes and protocols for the formulation of this compound into a liposomal delivery system to enhance its therapeutic potential for preclinical studies. These guidelines are intended to offer a strategic framework for researchers, from formulation development and characterization to in vitro and in vivo evaluation.

Introduction to this compound and Formulation Rationale

This compound's cytotoxic nature necessitates a formulation strategy that can improve its solubility, protect it from premature degradation, and potentially enhance its delivery to tumor tissues while minimizing systemic toxicity. Liposomal encapsulation is a well-established approach to address these challenges. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, thereby improving their pharmacokinetic profile. For a cytotoxic agent like this compound, a liposomal formulation aims to:

  • Enhance Solubility and Stability: Encapsulating this compound within the aqueous core or the lipid bilayer of liposomes can overcome solubility issues and protect the compound from enzymatic degradation in the bloodstream.

  • Improve Pharmacokinetics: Liposomal delivery can prolong the circulation half-life of this compound, leading to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Reduce Off-Target Toxicity: By encapsulating this compound, its interaction with healthy tissues can be minimized, thereby reducing systemic side effects.

Quantitative Data Summary

As specific preclinical formulation data for this compound is not publicly available, the following tables present hypothetical target specifications for a liposomal this compound formulation suitable for preclinical evaluation. These values are based on established standards for nanoparticle-based drug delivery systems.

Table 1: Physicochemical Properties of this compound (Hypothetical)

ParameterValueMethod
Molecular Weight~350 g/mol Mass Spectrometry
Aqueous Solubility< 0.1 mg/mLHPLC
LogP> 3.0Calculated
Stability in PBS (pH 7.4)< 2 hoursHPLC

Table 2: Quality Target Product Profile for Liposomal this compound

ParameterTargetMethod
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -50 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 80%HPLC, UV-Vis Spectroscopy
Drug Load1 - 5% (w/w)HPLC
In Vitro Release (48h)< 30%Dialysis Method

Experimental Protocols

Preparation of Liposomal this compound via Thin-Film Hydration

This protocol describes the preparation of a 1 mL batch of liposomal this compound at a target concentration of 1 mg/mL.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 20 mg DPPC, 5 mg Cholesterol, and 2 mg DSPE-PEG2000 in a 2:1 (v/v) mixture of chloroform:methanol in a round-bottom flask.

    • Add 1 mg of this compound to the lipid solution.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with 1 mL of PBS (pH 7.4) by gentle rotation at 60°C (above the phase transition temperature of DPPC) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5 minutes to reduce the vesicle size.

    • Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C to produce unilamellar vesicles of a defined size.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the formulation at 4°C.

Characterization of Liposomal this compound

Protocol for Particle Size and Zeta Potential Measurement:

  • Dilute the liposomal suspension 1:100 in PBS.

  • Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with a zeta potential cell.

  • Perform measurements in triplicate.

Protocol for Encapsulation Efficiency Determination:

  • Lyse a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.

  • Quantify the total amount of this compound using a validated HPLC method.

  • Separate the unencapsulated this compound from the liposomes using a spin column.

  • Quantify the amount of free this compound in the filtrate.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Cytotoxicity Assay

Protocol for MTT Assay:

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of free this compound and liposomal this compound for 48 hours. Use empty liposomes as a control.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

In Vivo Preclinical Evaluation

Protocol for a Murine Xenograft Model:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, free this compound, liposomal this compound).

  • Dosing: Administer the formulations intravenously via the tail vein twice a week for three weeks.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

  • Analysis: Collect tumors and major organs for histopathological and pharmacokinetic analysis.

Visualization of Workflows and Signaling Pathways

G cluster_prep Formulation Preparation cluster_char Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Lipid & this compound Dissolution B Thin-Film Formation A->B C Hydration B->C D Sonication & Extrusion C->D E Purification D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (HPLC) E->H I Cell Culture E->I L Tumor Implantation E->L J MTT Assay I->J K IC50 Determination J->K M Treatment L->M N Tumor & Body Weight Monitoring M->N O Endpoint Analysis N->O

Caption: Experimental workflow for the formulation and preclinical evaluation of liposomal this compound.

cluster_pathway Apoptotic Signaling Pathway This compound Liposomal this compound Cell Cancer Cell This compound->Cell Cellular Uptake Caspase9 Caspase-9 Activation Cell->Caspase9 Induction Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the formulation of the cytotoxic marine natural product this compound into a liposomal drug delivery system for preclinical investigation. By following these detailed methodologies, researchers can develop a well-characterized formulation with the potential for improved efficacy and reduced toxicity, thereby facilitating the advancement of this compound as a potential anticancer therapeutic. Careful adherence to these protocols will ensure the generation of reproducible and reliable data crucial for further drug development efforts.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Zarzissine Natural Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low yield of Zarzissine from its natural source, the Mediterranean sponge Anchinoe paupertas.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound during extraction can be attributed to a variety of factors, from the initial sample preparation to the final purification steps. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low initial extract bioactivity Inefficient initial extraction of this compound from the sponge matrix.1. Solvent Optimization: The initial isolation of this compound utilized dichloromethane (CH2Cl2)[1]. However, the polar guanidinium group in this compound may necessitate a more polar solvent system for optimal extraction. Experiment with a gradient of solvents from non-polar to polar, such as hexane, ethyl acetate, dichloromethane, and methanol. A mixture, like dichloromethane/methanol, might be more effective. 2. Advanced Extraction Techniques: Consider employing modern extraction methods known to improve efficiency, such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE)[2][3]. These techniques can enhance solvent penetration into the sponge tissue.
Loss of compound during liquid-liquid partitioning This compound's polarity may cause it to partition into an unexpected phase or remain in the aqueous layer.1. pH Adjustment: The guanidinium group is basic. Acidifying the aqueous layer (e.g., with formic or acetic acid) will ensure this compound is in its protonated, more water-soluble form. Conversely, basifying the aqueous layer will neutralize the charge, potentially increasing its solubility in organic solvents. 2. Ion-Pairing Agents: Consider using an ion-pairing agent in the organic phase to draw the charged this compound molecule out of the aqueous phase.
Degradation of this compound during extraction/purification The chemical structure of this compound may be susceptible to degradation under certain conditions.1. Temperature Control: Many natural products are thermolabile. Maintain low temperatures throughout the extraction and purification process. Use of a refrigerated centrifuge and conducting extractions in an ice bath can be beneficial[4]. 2. Light and Oxygen Sensitivity: Protect the sample from light by using amber glassware or wrapping containers in foil. Purging solvents with nitrogen or argon can minimize oxidative degradation[5]. 3. pH Stability: Guanidine groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures[4]. Maintain a neutral or mildly acidic pH during processing.
Inefficient chromatographic separation Poor separation of this compound from other extracted compounds leads to loss during fractionation.1. Column and Mobile Phase Optimization: Systematically screen different stationary phases (e.g., normal phase, reverse phase, ion exchange) and mobile phase compositions. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) might be a suitable technique. 2. High-Performance Counter-Current Chromatography (HPCCC): This all-liquid chromatographic technique can be gentle and effective for separating polar compounds, minimizing the risk of degradation on solid stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the reported natural source of this compound?

A1: this compound was first isolated from the Mediterranean marine sponge Anchinoe paupertas[1][6]. The yield from natural sources is often low, presenting a significant challenge for further research and development[7].

Q2: What are the key chemical features of this compound to consider during extraction?

A2: this compound is a guanidine alkaloid[1]. The presence of the highly basic guanidinium group makes the molecule polar and prone to protonation. This is a critical factor to consider for solvent selection, pH control during liquid-liquid extraction, and chromatographic purification.

Q3: Are there any modern extraction techniques that could improve the yield of this compound?

A3: Yes, several non-conventional extraction methods have been shown to improve yields for various natural products[2]. For this compound, the following could be beneficial:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature[2].

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of extraction[3]. Careful temperature control would be necessary to prevent degradation.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: The stability of natural products can be influenced by temperature, pH, light, and oxygen[4][5][8]. To minimize degradation:

  • Work at low temperatures (e.g., on ice).

  • Use buffers to maintain a stable, neutral to mildly acidic pH.

  • Protect your samples from direct light.

  • Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: What analytical techniques are suitable for detecting and quantifying this compound?

A5: The original discovery of this compound utilized spectroscopic methods, including 2D NMR, for structure elucidation[1]. For detection and quantification during extraction and purification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be appropriate. Given the structure of this compound, a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) would be ideal.

Experimental Protocols

Protocol 1: Optimized Classical Extraction of this compound

This protocol is an enhanced version of the traditional solvent extraction method, incorporating best practices to improve yield and minimize degradation.

  • Preparation of Sponge Material:

    • Freeze-dry the collected Anchinoe paupertas sponge material to remove water.

    • Grind the dried sponge into a fine powder to maximize surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered sponge material in a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at a 10:1 solvent-to-solid ratio (v/w).

    • Stir the suspension at 4°C for 24 hours in the dark.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction on the solid residue two more times with fresh solvent.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Concentrate the combined supernatant under reduced pressure.

    • Resuspend the resulting crude extract in a 1:1 mixture of ethyl acetate and water, adjusted to a pH of ~6.5 with formic acid.

    • Separate the layers. Extract the aqueous layer three times with ethyl acetate.

    • Combine the aqueous fractions, which are expected to contain the polar this compound.

  • Purification:

    • Lyophilize the aqueous extract.

    • Subject the dried extract to preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient with 0.1% formic acid as a mobile phase modifier.

    • Collect fractions and analyze for the presence of this compound using LC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency.

  • Preparation of Sponge Material:

    • Prepare the dried, powdered sponge material as described in Protocol 1.

  • Ultrasound-Assisted Extraction:

    • Place the powdered sponge material in a flask with a 1:1 CH2Cl2:MeOH solvent mixture (10:1 v/w).

    • Place the flask in an ultrasonic bath filled with cold water (to dissipate heat).

    • Sonicate for 30 minutes at a controlled temperature (e.g., not exceeding 25°C).

    • Filter the mixture and collect the supernatant.

    • Repeat the UAE process on the residue twice more.

    • Combine the supernatants.

  • Downstream Processing:

    • Proceed with the liquid-liquid partitioning and purification steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification sponge Anchinoe paupertas freeze_dry Freeze-Drying sponge->freeze_dry grind Grinding freeze_dry->grind extraction Solvent Extraction (e.g., CH2Cl2/MeOH) grind->extraction uae Ultrasound-Assisted Extraction grind->uae partition Liquid-Liquid Partitioning extraction->partition uae->partition hplc Preparative HPLC partition->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Low this compound Yield check_extraction Is initial extraction efficient? start->check_extraction check_degradation Is this compound degrading? check_extraction->check_degradation Yes optimize_solvent Optimize Solvents (Polarity, pH) check_extraction->optimize_solvent No check_separation Is purification effective? check_degradation->check_separation No control_conditions Control Temp, Light, O2 check_degradation->control_conditions Yes optimize_hplc Optimize Chromatography (Column, Mobile Phase) check_separation->optimize_hplc No success Improved Yield check_separation->success Yes use_uae Use Advanced Methods (UAE, PLE) optimize_solvent->use_uae use_uae->success control_conditions->success optimize_hplc->success

References

Optimizing Zarzissine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis of Zarzissine and other complex marine alkaloids, this technical support center provides essential guidance on troubleshooting common experimental hurdles and optimizing reaction conditions. Drawing from established methodologies in guanidine and pyridazine chemistry, this resource aims to facilitate a more efficient and successful synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in a potential this compound synthesis?

Based on the structure of this compound, a 4,5-guanidino-pyridazine, the critical steps likely involve the construction of the substituted pyridazine core and the subsequent introduction of the guanidine functionality. The regioselectivity of the guanidinylation and the management of protecting groups on the pyridazine nitrogen atoms are paramount for a successful synthesis.

Q2: I am observing low yields during the guanidinylation step. What are the likely causes and solutions?

Low yields in guanidinylation reactions are a common issue.[1][2] Potential causes include:

  • Steric Hindrance: The pyridazine core may present significant steric hindrance.

  • Reagent Decomposition: The guanidinylating reagent may be unstable under the reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can all significantly impact the reaction outcome.

  • Protecting Group Strategy: Incompatible protecting groups on the pyridazine ring can interfere with the reaction.

Troubleshooting Steps:

  • Reagent Choice: Consider using a less sterically hindered or more reactive guanidinylating reagent.

  • Condition Screening: Systematically screen different solvents, temperatures, and non-nucleophilic bases.

  • Protecting Groups: Re-evaluate your protecting group strategy to ensure compatibility with the guanidinylation conditions.

Q3: How can I confirm the successful synthesis and regiochemistry of this compound?

Confirmation of the final product and its regiochemistry is crucial. The original isolation paper for this compound provides key spectroscopic data for comparison.[3]

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. 2D NMR techniques such as COSY, HSQC, and HMBC will be critical to confirm the connectivity and establish the regiochemistry of the guanidino group on the pyridazine ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the synthesized compound.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during a plausible synthetic route to this compound.

Problem Potential Cause Recommended Solution
Low yield in pyridazine ring formation Incomplete reaction or side product formation.Optimize reaction temperature and time. Consider alternative catalysts or starting materials for pyridazine synthesis.[4]
Difficulty in selective protection of pyridazine nitrogens Similar reactivity of the two nitrogen atoms.Screen different protecting groups (e.g., Boc, Cbz, PMB) and reaction conditions to achieve selective protection.
Poor regioselectivity in amination of the pyridazine core Competing reaction at C4 and C5 positions.Employ a directing group strategy or utilize a precursor with inherent electronic bias to favor amination at the desired position.
Guanidinylation reaction fails to proceed Low nucleophilicity of the amino-pyridazine.Activate the amino group or use a more electrophilic guanidinylating reagent. High-pressure conditions may also be explored.
Final deprotection removes other functional groups Harsh deprotection conditions.Select orthogonal protecting groups that can be removed under mild and specific conditions.[1]
Product is unstable during purification Decomposition on silica gel or during solvent evaporation.Use alternative purification methods like preparative HPLC or crystallization. Minimize exposure to heat and acidic/basic conditions.

Key Experimental Protocols

While a specific total synthesis of this compound has not been published, the following protocols for key transformations are based on established methods for analogous systems and serve as a starting point for optimization.

Protocol 1: Synthesis of a 4,5-Disubstituted Pyridazine Core

This protocol outlines a potential route to a key pyridazine intermediate.

  • Reaction Setup: To a solution of a suitable 1,2-dicarbonyl compound in a polar aprotic solvent (e.g., DMF, DMSO), add hydrazine hydrate at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Guanidinylation of an Amino-pyridazine

This protocol describes a general method for introducing the guanidine moiety.[1]

  • Reagent Preparation: Prepare a solution of the amino-pyridazine precursor and a suitable guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) in an anhydrous, non-polar solvent (e.g., dichloromethane, THF).

  • Reaction Conditions: Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product. Purify by flash chromatography.

Visualizing the Workflow

A logical workflow for troubleshooting common issues in this compound synthesis is presented below.

logical_workflow cluster_synthesis This compound Synthesis Workflow cluster_troubleshooting Troubleshooting Points cluster_solutions Corrective Actions Start Start Synthesis Pyridazine_Formation Pyridazine Core Synthesis Start->Pyridazine_Formation Protection Protecting Group Introduction Pyridazine_Formation->Protection TS_Pyridazine Low Yield? Pyridazine_Formation->TS_Pyridazine Amination Regioselective Amination Protection->Amination Guanidinylation Guanidinylation Amination->Guanidinylation TS_Amination Poor Regioselectivity? Amination->TS_Amination Deprotection Final Deprotection Guanidinylation->Deprotection TS_Guanidinylation Low Conversion? Guanidinylation->TS_Guanidinylation Purification Purification Deprotection->Purification TS_Deprotection Side Reactions? Deprotection->TS_Deprotection Characterization Characterization Purification->Characterization End Pure this compound Characterization->End Sol_Optimize_Pyridazine Optimize Reaction Conditions (Temp, Time, Catalyst) TS_Pyridazine->Sol_Optimize_Pyridazine Sol_Directing_Group Use Directing Group or Modify Precursor TS_Amination->Sol_Directing_Group Sol_Reagent_Screen Screen Guanidinylating Reagents and Conditions TS_Guanidinylation->Sol_Reagent_Screen Sol_Orthogonal_Protection Employ Orthogonal Protecting Groups TS_Deprotection->Sol_Orthogonal_Protection

References

Technical Support Center: Optimizing Zarzissine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability challenges encountered with Zarzissine during bioassay development.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, a guanidine alkaloid isolated from the marine sponge Anchinoe paupertas, is expected to have low aqueous solubility.[1] Direct dissolution in aqueous buffers is often challenging for compounds of this nature. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: Which organic solvent is best for preparing a this compound stock solution?

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, known as compound precipitation upon dilution, is a common issue with poorly soluble compounds when the solvent polarity is abruptly changed.[3] Here are several strategies to mitigate this:

  • Lower the final concentration: Attempt to use a lower final concentration of this compound in your assay.

  • Vigorous mixing: Add the DMSO stock solution to the aqueous buffer with rapid and continuous mixing to facilitate dispersion.[3]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions from your high-concentration DMSO stock into the aqueous buffer.

  • Pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.[3]

Q4: Can I use co-solvents or other excipients to improve this compound's solubility in my bioassay?

A4: Yes, using co-solvents or excipients can significantly enhance the solubility of hydrophobic compounds.[4]

  • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be included in your final assay buffer in small percentages.

  • Excipients: Solubilizing agents such as cyclodextrins can encapsulate this compound, increasing its aqueous solubility. However, be aware that this may affect the free concentration of the compound available to interact with its target.

Q5: How does the pH of the assay buffer affect this compound's solubility?

A5: The solubility of compounds with ionizable groups, like the guanidine group in this compound, can be highly dependent on the pH of the solution.[4] Experimenting with slight adjustments to the buffer's pH, within the tolerated range of your assay system, may improve solubility.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Bioassay Results
  • Possible Cause: Precipitation of this compound in the assay medium, leading to an unknown final concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect all solutions, especially after dilution into aqueous buffers, for any signs of precipitation or turbidity.

    • Solubility Assessment: Perform a kinetic solubility assay in your specific bioassay buffer to determine the maximum soluble concentration of this compound.

    • Solvent Concentration: Ensure the final concentration of any organic solvent (e.g., DMSO) is consistent across all wells and below the threshold that affects the assay's performance.[2]

Issue 2: Lower than Expected Potency or Activity
  • Possible Cause: The effective concentration of this compound at the target is reduced due to poor solubility and precipitation.

  • Troubleshooting Steps:

    • Optimize Formulation: Systematically test different solvent systems, co-solvents, and excipients to find a formulation that maximizes this compound's solubility in the assay medium.

    • Particle Size Reduction: For stock solutions, brief sonication can help dissolve the compound.[2] For formulations, techniques like micronization or the use of nanosuspensions can be explored to increase the surface area for dissolution.[5][6]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Notes
Water< 0.1Poorly soluble
PBS (pH 7.4)< 0.1Poorly soluble
Ethanol1 - 5Moderately soluble
DMSO> 20Highly soluble
PEG 4005 - 10Soluble

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent (in PBS)This compound Solubility (µg/mL)
None< 1
1% Ethanol5
5% Ethanol25
1% PEG 4008
5% PEG 40040

Note: This table presents hypothetical data for illustrative purposes. The optimal co-solvent and its concentration must be determined experimentally and be compatible with the bioassay system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Bioassay Buffer
  • Materials: 10 mM this compound in DMSO, bioassay buffer, 96-well microplate, plate shaker, spectrophotometer or HPLC-UV.

  • Procedure:

    • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

    • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

    • Add the bioassay buffer (e.g., 98 µL) to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 2%).

    • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

    • After incubation, measure the amount of dissolved compound. This can be done by measuring the absorbance at a specific wavelength if this compound has a chromophore, or by separating the supernatant and quantifying using HPLC-UV.

    • The highest concentration at which no precipitation is observed is the kinetic solubility.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_dilution Dilution & Bioassay cluster_troubleshooting Troubleshooting start This compound Powder stock_sol Prepare 10 mM Stock in DMSO start->stock_sol dilute Dilute Stock into Aqueous Assay Buffer stock_sol->dilute bioassay Perform Bioassay dilute->bioassay precipitation Precipitation Observed? bioassay->precipitation precipitation->bioassay No optimize Optimize Formulation precipitation->optimize Yes solubility_assay Determine Kinetic Solubility optimize->solubility_assay solubility_assay->dilute Informed Dilution

Caption: Workflow for preparing and troubleshooting this compound solutions for bioassays.

solubility_enhancement_strategies cluster_main Improving this compound Solubility cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Strategies main_node Poor Aqueous Solubility of this compound particle_size Particle Size Reduction (Micronization, Nanosuspension) main_node->particle_size solid_dispersion Solid Dispersion main_node->solid_dispersion ph_adjust pH Adjustment main_node->ph_adjust complexation Complexation (e.g., with Cyclodextrins) main_node->complexation cosolvents Use of Co-solvents (Ethanol, PEG) main_node->cosolvents surfactants Use of Surfactants main_node->surfactants

Caption: Strategies for enhancing the solubility of this compound.

References

Navigating Inconsistent Results in Zarzissine Cytotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during in vitro cytotoxicity assays with Zarzissine, a guanidine alkaloid with known cytotoxic properties. By addressing potential pitfalls and providing clear protocols and explanatory diagrams, this resource aims to enhance the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for cytotoxicity?

A1: this compound is a guanidine alkaloid originally isolated from the Mediterranean sponge Anchinoe paupertas.[1] It has demonstrated cytotoxic activity against various human and murine tumor cell lines, making it a compound of interest for cancer research and drug development.[1]

Q2: Which cytotoxicity assay is most suitable for this compound?

A2: While several assays can be used to assess cytotoxicity, colorimetric assays like the MTT, MTS, or XTT are commonly employed for marine natural products.[2][3] These assays measure metabolic activity as an indicator of cell viability. However, it's crucial to consider potential interference of the compound with the assay reagents. Alternative methods that measure membrane integrity, such as the LDH release assay, can provide a more comprehensive understanding of this compound's effects.

Q3: My results show high variability between replicate wells. What are the common causes?

A3: High variability is a frequent issue in cytotoxicity assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variation.[4]

  • Pipetting Errors: Inaccurate dispensing of this compound or assay reagents can lead to significant discrepancies.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[5][6][7][8][9]

  • Incomplete Reagent Mixing: Failure to thoroughly mix the assay reagents can result in an uneven reaction.

Q4: I am observing an inconsistent or non-monotonic dose-response curve. What could be the reason?

A4: An unexpected dose-response curve (e.g., a U-shaped or inverted U-shaped curve) can be due to:

  • Compound Precipitation: this compound, like many natural products, may have limited aqueous solubility and could precipitate at higher concentrations.[10]

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that lead to complex biological responses.[10]

  • Hormetic Effect: Some compounds can have stimulatory effects at low doses and inhibitory effects at high doses.[11]

  • Assay Interference: The compound might interfere with the assay chemistry at different concentrations.[4]

Q5: The cytotoxic effect of this compound in my assay is lower than expected. What should I check?

A5: A weak cytotoxic response could be due to:

  • Incorrect Concentration Range: The tested concentrations may be too low to induce a significant effect.

  • Cell Line Resistance: The chosen cell line might be inherently resistant to this compound's mechanism of action.

  • Compound Instability: this compound may be unstable in the culture medium, leading to a decrease in its effective concentration over time.

  • Suboptimal Incubation Time: The duration of exposure to the compound may not be sufficient to induce cytotoxicity.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for accurate dispensing. Allow the plate to sit at room temperature for 15-30 minutes before incubation to allow for even cell settling.[8]
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition.
Edge Effects Avoid using the outer wells of the 96-well plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[5][6][7][9]
Incomplete Reagent Mixing After adding assay reagents, mix gently but thoroughly on an orbital shaker. Avoid creating bubbles.
Problem 2: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Compound Precipitation Visually inspect the wells for any precipitate, especially at higher concentrations. Prepare fresh dilutions of this compound for each experiment. Consider using a low concentration of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells.[10]
Off-Target Effects at High Concentrations Test a wider range of concentrations to fully characterize the dose-response relationship. Use orthogonal assays (e.g., apoptosis or cell cycle analysis) to confirm the observed effects.[10]
Hormetic or Biphasic Effect This may be a true biological effect. Report the non-monotonic curve and consider further mechanistic studies.
Assay Interference Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions.
Problem 3: Low or No Cytotoxic Effect Observed
Possible Cause Recommended Solution
Incorrect Concentration Range Perform a dose-response experiment with a wider range of this compound concentrations.
Cell Line Resistance Research the sensitivity of your cell line to similar guanidine alkaloids. Consider testing a different cell line.
Compound Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the time between preparation and addition to cells.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
Problem 4: High Background Signal in the Assay
Possible Cause Recommended Solution
Compound Interference This compound may have inherent color or fluorescence that interferes with the assay readout. Run "compound-only" controls (wells with media and this compound but no cells) for each concentration and subtract the background signal from the experimental wells.[4]
Contaminated Reagents Use fresh, sterile reagents and buffers.
Insufficient Washing If the protocol includes wash steps, ensure they are performed thoroughly to remove unbound reagents.[12]

Quantitative Data Summary

Due to the limited publicly available data, specific IC50 values for this compound from the original publication are not readily accessible. The table below presents a template for summarizing such data once obtained, along with representative IC50 values for other cytotoxic guanidine alkaloids from marine sponges to provide a comparative context.

Compound Cell Line Assay Incubation Time (h) IC50 (µM) Reference
This compound P388 (murine leukemia)Not specifiedNot specifiedData not availableBouaicha et al., 1994[1]
This compound NSCLC-N6 (human non-small cell lung cancer)Not specifiedNot specifiedData not availableBouaicha et al., 1994[1]
This compound HT-29 (human colon adenocarcinoma)Not specifiedNot specifiedData not availableBouaicha et al., 1994[1]
Monanchocidin ATHP-1 (human leukemia)MTT485.1[11]
Monanchocidin AHeLa (human cervical cancer)MTT4811.8[11]
Ptilomycalin AMDA-MB-231 (human breast cancer)MTTNot specified4.3[13]

Experimental Protocols

MTT Cytotoxicity Assay for this compound

This protocol is a generalized procedure based on standard MTT assays for marine natural products.[2] Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent used for this compound.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Medium only (no cells).

      • Compound Background Control: Medium with each concentration of this compound (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other wells.

    • Subtract the average absorbance of the compound background control from the corresponding treated wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding zarzissine_prep This compound Dilution treatment This compound Treatment zarzissine_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50 signaling_pathway cluster_stimulus Stimulus cluster_mapk MAPK Signaling Cascade cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound jnk JNK Activation This compound->jnk erk ERK Activation This compound->erk p38 p38 Activation This compound->p38 ap1 AP-1 Activation jnk->ap1 erk->ap1 bax Bax/Bak Activation p38->bax ap1->bax mitochondria Mitochondrial Disruption bax->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis (p53-independent) caspases->apoptosis

References

Scaling up Zarzissine purification for larger studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Zarzissine. This resource is designed to assist researchers, scientists, and drug development professionals in scaling up the purification of this cytotoxic guanidine alkaloid for larger studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a cytotoxic guanidine alkaloid originally isolated from the Mediterranean sponge Anchinoe paupertas.[1] Its cytotoxic properties against various tumor cell lines make it a compound of interest for cancer research and drug development.[1]

Q2: What are the main challenges in scaling up this compound purification?

A2: Scaling up the purification of this compound presents several challenges, including:

  • Low natural abundance: As with many marine natural products, the concentration of this compound in the source organism is typically low.

  • Complex crude extracts: The initial extract from the sponge contains a multitude of other compounds, requiring a multi-step purification process.

  • Potential for degradation: Guanidine alkaloids can be sensitive to pH changes and prolonged exposure to certain solvents, leading to degradation and loss of yield.

  • Co-eluting impurities: Structurally similar compounds can be difficult to separate from this compound, requiring high-resolution chromatographic techniques.

Q3: What type of chromatographic methods are suitable for this compound purification?

A3: A multi-step chromatographic approach is generally required. This typically involves an initial fractionation by normal-phase or reversed-phase column chromatography, followed by higher resolution techniques like High-Performance Liquid Chromatography (HPLC) for final purification. The choice of stationary and mobile phases will depend on the polarity of this compound and the impurities present.

Q4: How can I monitor the presence of this compound during purification?

A4: this compound's presence can be monitored using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., Dragendorff's reagent for alkaloids) for rapid fraction screening. For quantitative analysis and purity assessment, HPLC coupled with a UV detector or a mass spectrometer (MS) is recommended. The structure of this compound was originally elucidated using spectroscopic methods, including 2D NMR, which can be used for final structural confirmation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scaling-up of this compound purification.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the initial extract. Incomplete extraction from the sponge biomass.1. Ensure the sponge material is thoroughly dried and ground to a fine powder to maximize surface area for extraction. 2. Increase the solvent-to-biomass ratio and the extraction time. 3. Consider sequential extractions with solvents of increasing polarity.
Significant loss of this compound during chromatographic steps. 1. Irreversible adsorption onto the stationary phase. 2. Degradation on the column.1. Pre-treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites that can cause degradation or strong adsorption of basic alkaloids. 2. Use a different stationary phase (e.g., alumina, C18-reversed phase). 3. Work at lower temperatures to minimize degradation.
Poor separation of this compound from impurities. 1. Inappropriate mobile phase composition. 2. Overloading of the column.1. Optimize the mobile phase through systematic screening of different solvent systems and gradients. 2. Reduce the amount of crude extract loaded onto the column. 3. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase).
This compound appears to degrade in the purified fractions. 1. Instability at certain pH values. 2. Oxidation or light sensitivity.1. Store purified fractions at low temperatures (-20°C or -80°C). 2. Use solvents with low water content and consider adding a small amount of a basic stabilizer (e.g., triethylamine). 3. Protect fractions from light by using amber vials.
Inconsistent purity between batches. 1. Variability in the chemical profile of the source sponge. 2. Inconsistent application of the purification protocol.1. Standardize the collection and pre-processing of the sponge material. 2. Carefully document and standardize all steps of the purification protocol, including solvent quality, column packing, and elution conditions.

Experimental Protocols

Extraction of Crude this compound from Anchinoe paupertas

This protocol is a hypothetical scaled-up version based on the initial report of a dichloromethane (CH2Cl2) extract.[1]

  • Preparation of Biomass: Lyophilize and then grind the collected sponge material (Anchinoe paupertas) to a fine powder.

  • Initial Extraction:

    • Macerate the powdered sponge material in dichloromethane (CH2Cl2) at a 1:10 (w/v) ratio for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process on the biomass two more times.

    • Combine the CH2Cl2 extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional but Recommended for Scale-up):

    • Dissolve the crude CH2Cl2 extract in a biphasic system of methanol/water (9:1) and n-hexane.

    • Separate the layers. The more polar methanol/water layer is expected to contain this compound.

    • Further partition the methanol/water layer against a solvent of intermediate polarity like ethyl acetate to remove additional impurities.

    • Concentrate the methanol/water layer to obtain the enriched crude extract.

Chromatographic Purification of this compound

This is a generalized multi-step chromatographic protocol. Optimization will be required based on the specific impurity profile of the extract.

  • Step 1: Normal-Phase Column Chromatography

    • Stationary Phase: Silica gel 60 (70-230 mesh).

    • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and pack the column.

    • Loading: Dissolve the enriched crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1).

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC and/or HPLC-UV to identify those containing this compound.

  • Step 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

    • Column: C18 semi-preparative or preparative column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain a modifier like 0.1% trifluoroacetic acid or 0.1% triethylamine, depending on this compound's stability).

    • Injection: Dissolve the pooled and concentrated fractions from Step 1 in the initial mobile phase, filter, and inject onto the HPLC column.

    • Purification: Collect the peak corresponding to this compound.

    • Final Processing: Concentrate the purified fraction under reduced pressure and lyophilize to obtain pure this compound.

Data Presentation

Table 1: Hypothetical Yield and Purity at Different Purification Stages

Purification Stage Starting Material (g) Product Mass (mg) Purity (%) Overall Yield (%)
Crude Dichloromethane Extract1000 (dry sponge)50,000<1100
Enriched Extract (after partitioning)50,00010,000~520
Normal-Phase Chromatography Pool10,000500~601
Reversed-Phase HPLC50050>980.1

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sponge Anchinoe paupertas Biomass CrudeExtract Crude CH2Cl2 Extract Sponge->CrudeExtract Dichloromethane EnrichedExtract Enriched Extract CrudeExtract->EnrichedExtract Solvent Partitioning NPC Normal-Phase Chromatography EnrichedExtract->NPC RPHPLC Reversed-Phase HPLC NPC->RPHPLC This compound-rich fractions Purethis compound Pure this compound (>98%) RPHPLC->Purethis compound

Caption: Workflow for the scaled-up purification of this compound.

troubleshooting_logic Start Low Final Yield Cause1 Low Initial Extract Yield? Start->Cause1 Cause2 Loss During Chromatography? Cause1->Cause2 No Sol1 Optimize Extraction Protocol Cause1->Sol1 Yes Cause3 Degradation? Cause2->Cause3 No Sol2 Modify Chromatographic Conditions Cause2->Sol2 Yes Sol3 Adjust pH and Temperature Cause3->Sol3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Bioavailability of Zarzissine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zarzissine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a cytotoxic guanidine alkaloid originally isolated from the Mediterranean sponge Anchinoe paupertas.[1][2] Like many marine natural products, this compound derivatives may exhibit poor aqueous solubility and low permeability across biological membranes, which can significantly limit their oral bioavailability and, consequently, their therapeutic efficacy.[3] Factors such as first-pass metabolism can also contribute to reduced systemic exposure.[3]

Q2: What are the initial steps to consider if my this compound derivative shows low in vivo efficacy despite high in vitro potency?

A2: Low in vivo efficacy is often linked to poor bioavailability. The first step is to assess the physicochemical properties of your derivative, such as its solubility in physiological buffers and its lipophilicity (LogP). If solubility is low, formulation strategies should be explored. If the compound is highly lipophilic, it may be rapidly metabolized. Consider conducting preliminary pharmacokinetic studies to determine the concentration of the compound in systemic circulation over time.

Q3: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?

A3: Broadly, the strategies can be categorized into formulation-based approaches and chemical modifications.[4] Formulation strategies aim to improve dissolution rate and solubility and include particle size reduction (micronization), the use of solid dispersions, and encapsulation in lipid-based or nanoparticle delivery systems.[5][6] Chemical modification involves creating prodrugs or analogues with improved physicochemical properties.[3]

Q4: Can co-administration with other agents improve the bioavailability of my this compound derivative?

A4: Yes, co-administration with "bioenhancers" can be a viable strategy. Bioenhancers, such as piperine, can inhibit metabolic enzymes or efflux transporters, thereby increasing the absorption and systemic exposure of the co-administered drug.[4]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of a this compound Derivative
Symptom Possible Cause Suggested Solution
The compound precipitates out of solution during in vitro assays or when preparing formulations for in vivo studies.The inherent chemical structure of the this compound derivative leads to low water solubility.1. Particle Size Reduction: Decrease the particle size of the compound through micronization to increase the surface area for dissolution.[5] 2. Solid Dispersions: Create a solid dispersion of the derivative in a hydrophilic carrier to enhance its dissolution rate.[5] 3. Lipid-Based Formulations: Incorporate the compound into self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) to improve solubility and facilitate absorption via the lymphatic pathway.[4][6][7]
Inconsistent results in biological assays.Poor solubility leading to variable concentrations of the active compound.1. Use of Co-solvents: Employ co-solvents to increase the solubility of the compound in aqueous media, but be mindful of potential toxicity of the co-solvent.[5] 2. Complexation with Cyclodextrins: Form inclusion complexes with cyclodextrins to enhance the aqueous solubility of the derivative.[8]
Issue 2: Low Permeability Across Caco-2 Monolayers
Symptom Possible Cause Suggested Solution
Low apparent permeability coefficient (Papp) value in Caco-2 cell permeability assays.The this compound derivative has poor membrane permeability, potentially due to its size, charge, or hydrophilicity/lipophilicity.1. Lipid-Based Formulations: Formulations like SEDDS can enhance permeability by altering the cell membrane fluidity.[4] 2. Chemical Modification: Synthesize more lipophilic analogues or prodrugs that can more easily cross the lipid bilayer of the intestinal epithelium.[3] 3. Co-administration with Permeation Enhancers: Use of agents that can transiently open tight junctions between intestinal cells.[9]
Issue 3: High First-Pass Metabolism
Symptom Possible Cause Suggested Solution
Low systemic exposure (low AUC) after oral administration, despite good absorption.The this compound derivative is extensively metabolized by enzymes in the liver (cytochrome P450s) before reaching systemic circulation.1. Inhibition of Metabolic Enzymes: Co-administer the derivative with a known inhibitor of the relevant metabolizing enzymes (e.g., piperine).[4] 2. Lymphatic Targeting: Utilize lipid-based formulations such as SLNs or liposomes to promote lymphatic uptake, which bypasses the portal circulation and first-pass metabolism in the liver.[6] 3. Structural Modification: Modify the chemical structure at the sites of metabolic attack to create more stable derivatives.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative-Loaded Solid Dispersion

Objective: To enhance the dissolution rate of a poorly soluble this compound derivative.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier

  • Methanol or other suitable solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).

  • Dissolve both the derivative and the carrier in a minimal amount of a common volatile solvent (e.g., methanol) in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film or mass is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Formulation of this compound Derivative-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a nanoparticle formulation to enhance the oral bioavailability of a this compound derivative.

Materials:

  • This compound derivative

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

  • High-speed homogenizer or sonicator

Methodology:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the this compound derivative in the molten lipid.

  • Separately, prepare an aqueous solution of the surfactant in deionized water and heat it to the same temperature as the molten lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and immediately homogenize at high speed for 5-10 minutes.

  • Cool the resulting nanoemulsion in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLN dispersion for particle size, zeta potential, entrapment efficiency, and drug loading.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_formulation_methods Formulation Methods cluster_evaluation Evaluation cluster_outcome Desired Outcome problem Low Bioavailability of This compound Derivative formulation Formulation Approaches problem->formulation Address with chem_mod Chemical Modification problem->chem_mod Address with micronization Micronization formulation->micronization solid_disp Solid Dispersion formulation->solid_disp nano Nanoparticles (SLNs, Liposomes) formulation->nano sedds SEDDS formulation->sedds dissolution In Vitro Dissolution micronization->dissolution solid_disp->dissolution permeability Caco-2 Permeability nano->permeability pk_studies In Vivo PK Studies nano->pk_studies sedds->permeability sedds->pk_studies outcome Enhanced Bioavailability pk_studies->outcome

Caption: Workflow for enhancing the bioavailability of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell This compound This compound Derivative MembraneReceptor Membrane Receptor This compound->MembraneReceptor Binds Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MembraneReceptor->Bax Activates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases CytochromeC->Caspase9 Activates

Caption: Hypothetical apoptotic signaling pathway for a cytotoxic this compound derivative.

References

Technical Support Center: Zarzissine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when investigating resistance mechanisms to Zarzissine in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

A1: this compound is a guanidine alkaloid isolated from the marine sponge Anchinoe paupertas.[1] Like other guanidine alkaloids, it is believed to exert its cytotoxic effects by inducing cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2][3][4] The exact molecular targets of this compound are still under investigation, but related compounds have been shown to activate stress-related signaling pathways, such as JNK and ERK, leading to apoptosis.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to cytotoxic agents like this compound can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins (e.g., Bax, Bak), making them resistant to apoptosis induction by this compound.[8][9][10][11]

  • Alteration of Drug Target: Although the specific target of this compound is not fully elucidated, mutations or alterations in the target protein could prevent the drug from binding effectively.

  • Drug Inactivation: Cellular enzymes may metabolize and inactivate this compound.

Q3: How can I determine if my resistant cells are overexpressing efflux pumps?

A3: You can assess efflux pump activity using several methods:

  • Western Blotting: Use antibodies to detect the protein levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

  • qRT-PCR: Measure the mRNA expression levels of the genes encoding these transporters.

  • Functional Assays: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123 or Calcein-AM). Resistant cells overexpressing efflux pumps will show lower intracellular fluorescence compared to sensitive parental cells. This effect can be reversed by using known efflux pump inhibitors like Verapamil or Cyclosporin A.

Q4: What are the key markers to look for when investigating apoptosis induction by this compound?

A4: To confirm that this compound induces apoptosis, you can measure the following markers by western blot or flow cytometry:

  • Caspase Activation: Look for the cleavage of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[12]

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3, and its cleavage is a hallmark of apoptosis.[12]

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V using flow cytometry.[13][14]

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early event in the intrinsic apoptotic pathway and can be measured using potentiometric dyes like JC-1 or TMRE.[15]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting.
Edge effects in the microplate.Avoid using the outer wells; fill them with sterile PBS or media to maintain humidity.[16]
Pipetting errors.Calibrate pipettes regularly and use new tips for each replicate.[16]
Inconsistent dose-response curve Incorrect drug dilutions.Prepare fresh serial dilutions for each experiment and verify stock concentration.
Drug instability.Check the stability of this compound in your culture medium. Some natural products can be unstable.
Sub-optimal assay incubation time.Perform a time-course experiment to determine the optimal drug exposure time.[16]
No cytotoxic effect observed Cell line is resistant to this compound.Use a sensitive, positive control cell line. Consider testing a higher concentration range.
Drug inactivity.Confirm the purity and integrity of your this compound stock.
Drug binding to serum proteins.If applicable to your cell line, try reducing the serum concentration in the culture medium.[16]
Low viability in negative control wells Vehicle (e.g., DMSO) toxicity.Ensure the final vehicle concentration is non-toxic (typically <0.1-0.5% for DMSO).
Poor cell health.Use cells in the exponential growth phase and within a low passage number.
Contamination.Regularly check for microbial contamination in your cell cultures.[16]
Apoptosis Assays
Problem Possible Cause Recommended Solution
No Annexin V positive cells detected by flow cytometry Apoptosis has not yet occurred or is past the early stage.Perform a time-course experiment to identify the optimal time point for PS externalization.
Insufficient drug concentration.Ensure you are using a concentration of this compound that is known to induce apoptosis.
Incorrect compensation settings.Properly compensate for spectral overlap between the Annexin V fluorophore and the viability dye (e.g., PI, 7-AAD).
High background in TUNEL assay Excessive enzyme concentration.Titrate the TdT enzyme to determine the optimal concentration for your experiment.
Cell fixation and permeabilization issues.Optimize fixation and permeabilization protocols for your specific cell type.
No cleavage of caspases or PARP on Western Blot Sub-optimal antibody.Use an antibody validated for western blotting and your species of interest. Run a positive control (e.g., cells treated with staurosporine).
Protein degradation.Use protease inhibitors during lysate preparation and keep samples on ice.
Incorrect timing of sample collection.Caspase activation can be transient. Collect lysates at different time points post-treatment.[17]

Quantitative Data Summary

Hypothetical IC50 values for this compound against various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM) - SensitiveThis compound IC50 (µM) - ResistantResistance Fold-Change
A549Non-Small Cell Lung Cancer2.525.010.0
MCF-7Breast Adenocarcinoma1.819.510.8
HCT116Colorectal Carcinoma3.235.111.0
K562Chronic Myelogenous Leukemia0.915.317.0

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

G cluster_0 This compound Action This compound This compound Cellular_Stress Cellular Stress (e.g., ROS, ER Stress) This compound->Cellular_Stress MAPK_Pathway MAPK Pathway (JNK, ERK) Cellular_Stress->MAPK_Pathway Bax_Bak Bax/Bak Activation MAPK_Pathway->Bax_Bak Mitochondria Mitochondrial Permeabilization Bax_Bak->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_1 This compound Resistance Mechanisms Zarzissine_in This compound (extracellular) Zarzissine_out This compound (intracellular) Zarzissine_in->Zarzissine_out ABC_Transporter ABC Transporter (e.g., P-gp) Zarzissine_out->ABC_Transporter Efflux Apoptosis_Pathway Apoptotic Signal Zarzissine_out->Apoptosis_Pathway ABC_Transporter->Zarzissine_in Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Apoptosis_Pathway Cell_Survival Cell Survival Apoptosis_Pathway->Cell_Survival

Caption: Common mechanisms of resistance to this compound.

G cluster_2 Experimental Workflow: Investigating this compound Resistance Start Start Develop_Resistant_Line Develop this compound- Resistant Cell Line Start->Develop_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Develop_Resistant_Line->Confirm_Resistance Investigate_Efflux Investigate Efflux Pumps (Western Blot, Functional Assay) Confirm_Resistance->Investigate_Efflux Investigate_Apoptosis Investigate Apoptosis Evasion (Western Blot for Bcl-2 family) Confirm_Resistance->Investigate_Apoptosis Analyze_Data Analyze and Conclude Mechanism of Resistance Investigate_Efflux->Analyze_Data Investigate_Apoptosis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for identifying this compound resistance mechanisms.

References

Method development for quantifying Zarzissine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Information regarding "Zarzissine" is not available in public scientific literature. Therefore, this technical support center has been developed using a hypothetical profile for this compound as a novel small molecule drug candidate. The methodologies, data, and troubleshooting advice provided are based on established principles of bioanalytical method development and are intended to serve as a general guide.

Hypothetical Profile: this compound
  • Compound Class: Synthetic heterocyclic small molecule

  • Therapeutic Area: Oncology

  • Molecular Weight: ~350 g/mol

  • LogP: 2.5 (indicating moderate lipophilicity)

  • pKa: 8.0 (basic)

  • Biological Matrix of Interest: Human Plasma (K2EDTA)

  • Anticipated Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation and subsequent glucuronidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for quantifying this compound in human plasma?

A1: For a compound with the properties of this compound (LogP ~2.5, basic pKa), Solid-Phase Extraction (SPE) is the recommended technique. Specifically, a mixed-mode cation exchange SPE cartridge is ideal as it allows for a more rigorous wash protocol, effectively removing phospholipids and other matrix components that can cause ion suppression in the mass spectrometer. Protein precipitation can be used for rapid screening but may result in significant matrix effects.

Q2: Which internal standard (IS) should be used for the assay?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4 or this compound-¹³C₃). A SIL-IS co-elutes chromatographically and experiences similar ionization and matrix effects as the analyte, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used as a secondary option.

Q3: What are the expected sources of variability in the quantification of this compound?

A3: Potential sources of variability include:

  • Sample Collection and Handling: Hemolysis, improper storage, or freeze-thaw cycles can degrade the analyte.

  • Sample Preparation: Inconsistent pipetting, incomplete extraction, or variable evaporation and reconstitution steps.

  • Chromatography: Shifting retention times due to column degradation or mobile phase inconsistencies.

  • Mass Spectrometry: Detector drift, source contamination, or ion suppression/enhancement from matrix components.

Q4: How can I avoid carryover between samples?

A4: Carryover can be minimized by optimizing the autosampler wash sequence. A strong organic solvent like acetonitrile mixed with a small amount of acid (e.g., formic acid) is typically effective. Injecting blank samples after high-concentration samples can confirm the effectiveness of the wash procedure. Additionally, ensure the injection port and needle are clean.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery 1. Suboptimal SPE Protocol: The pH of the loading or wash solutions may be incorrect, leading to premature elution of this compound.1. Ensure the loading buffer pH is at least 2 units below the pKa of this compound (~pH 6.0) to ensure it is positively charged and binds to the cation exchange sorbent.
2. Inefficient Elution: The elution solvent may not be strong enough to disrupt the sorbent-analyte interaction.2. Use an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on this compound and facilitate its elution.
High Matrix Effects (Ion Suppression) 1. Co-eluting Phospholipids: Common in plasma samples prepared by protein precipitation.1. Switch to a mixed-mode SPE protocol designed for phospholipid removal.
2. Inadequate Chromatographic Separation: this compound may be co-eluting with a matrix interferent.2. Modify the LC gradient to be shallower, increasing the separation between this compound and interfering peaks. Consider a different stationary phase if necessary.
Poor Peak Shape (Tailing or Splitting) 1. Secondary Interactions: The basic nature of this compound can cause interactions with acidic silanol groups on the LC column.1. Use a column with end-capping or a hybrid particle technology. Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide) to the mobile phase.
2. Column Overload: Injecting too high a concentration of the analyte.2. Dilute the sample and re-inject.
3. Extra-column Dead Volume: Issues with tubing or connections.3. Check all fittings and tubing between the injector and the column for leaks or improper connections.
Inconsistent Internal Standard Response 1. IS Addition Error: Inconsistent volume of IS added to samples.1. Use a calibrated pipette and add the IS at the very beginning of the sample preparation process to account for variability in all subsequent steps.
2. IS Degradation: The internal standard may not be stable under the sample processing or storage conditions.2. Perform stability tests on the internal standard alone in the biological matrix.

Experimental Protocols

Mixed-Mode Solid-Phase Extraction (SPE) of this compound from Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading:

    • Thaw plasma samples to room temperature.

    • Vortex 100 µL of plasma with 200 µL of 4% phosphoric acid in water.

    • Add 10 µL of the internal standard working solution (e.g., this compound-d4 at 500 ng/mL).

    • Vortex and centrifuge at 4000 x g for 5 minutes.

    • Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method for Quantification
  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-4.0 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 351.2 m/z → Q3: 180.1 m/z

    • This compound-d4 (IS): Q1: 355.2 m/z → Q3: 184.1 m/z

Quantitative Data Summary (Example)

Table 1: Calibration Curve Parameters
ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Mean Accuracy (% Bias)± 15% (± 20% at LLOQ)
Table 2: Intra- and Inter-Day Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (% Bias)
LLOQ1< 15%± 18%< 18%± 19%
Low3< 10%± 8%< 12%± 10%
Mid100< 8%± 5%< 9%± 7%
High800< 7%± 4%< 8%± 6%
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low392.598.1 (Suppression < 2%)
High80095.1101.5 (Enhancement < 2%)

Visualizations

SPE_Workflow cluster_0 SPE Cartridge Steps cluster_1 Post-Elution Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (pH 6.0 Buffer) Condition->Equilibrate Load 3. Load Sample (Plasma + Acid + IS) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid Wash) Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Wash1->Wash2 Elute 6. Elute (Organic + Base) Wash2->Elute Drydown 7. Evaporate to Dryness Elute->Drydown Reconstitute 8. Reconstitute in Mobile Phase Drydown->Reconstitute Inject 9. Inject for LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Tree Start Issue: Low Analyte Recovery Check_pH Is sample loading pH at least 2 units below pKa? Start->Check_pH Check_Elution Is elution solvent basic (e.g., contains NH4OH)? Check_pH->Check_Elution Yes Solution_pH Adjust loading buffer pH to ~6.0 Check_pH->Solution_pH No Check_Drying Is evaporation step causing analyte loss (volatility)? Check_Elution->Check_Drying Yes Solution_Elution Use elution solvent with 5% Ammonium Hydroxide Check_Elution->Solution_Elution No Solution_Drying Reduce evaporation temperature or use a gentler method Check_Drying->Solution_Drying Yes

Caption: Decision tree for troubleshooting low analyte recovery.

Metabolic_Pathway This compound This compound Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Metabolite1 Hydroxy-Zarzissine (M1) Phase1->Metabolite1 Phase2 Phase II Metabolism (Conjugation) Metabolite2 This compound-Glucuronide (M2) Phase2->Metabolite2 Metabolite1->Phase2 Enzyme1 CYP3A4 Enzyme1->Phase1 Enzyme2 UGT1A1 Enzyme2->Phase2

Caption: Hypothetical metabolic pathway for this compound.

Technical Support Center: Refining Zarzissine Analogue Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Zarzissine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification process. This compound, a cytotoxic guanidine alkaloid isolated from the marine sponge Anchinoe paupertas, and its synthetic analogues are of significant interest in pharmaceutical research.[1] This guide focuses on addressing common challenges in their purification, primarily using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound analogues?

A1: this compound analogues, being basic and often polar compounds, present several purification challenges. Due to their guanidine and isoquinoline-like structures, they are prone to strong interactions with silica-based stationary phases, which can lead to poor peak shapes (tailing). Achieving high purity can be difficult due to the presence of structurally similar impurities from the synthetic route or natural extract. Furthermore, if the analogue is chiral, enantiomeric separation will require specialized chiral chromatography techniques.

Q2: What is the best initial approach for purifying a crude this compound analogue?

A2: A good starting point is solid-phase extraction (SPE) to remove major impurities and enrich the alkaloid fraction. Following SPE, reversed-phase HPLC (RP-HPLC) on a C18 column is a robust initial purification step. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is recommended. The acidic modifier helps to protonate the basic analogue, improving peak shape and retention.

Q3: My this compound analogue is highly polar and shows poor retention on a C18 column. What should I do?

A3: For highly polar compounds with insufficient retention on traditional C18 columns, several strategies can be employed. You can try a more polar embedded stationary phase or consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can enhance the retention of very polar analytes.

Q4: How do I choose the right column for chiral separation of a this compound analogue?

A4: For enantiomeric separation, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are often effective for the separation of alkaloids. It is advisable to screen a few different chiral columns with varying mobile phases (both normal-phase and reversed-phase) to find the optimal separation conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound analogues in a question-and-answer format.

Peak Shape Problems

Q: My peaks are tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound analogues is often caused by secondary interactions between the protonated amine/guanidine groups of the analyte and acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3 with 0.1% TFA or formic acid) will protonate the silanol groups, minimizing these secondary interactions.

  • Use of a Competing Base: Adding a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to the mobile phase can mask the active silanol sites.

  • Column Selection: Employ a modern, high-purity silica column with end-capping, which reduces the number of accessible silanol groups.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Poor Resolution

Q: I am struggling to separate my this compound analogue from a closely eluting impurity. How can I improve resolution?

A: Poor resolution can be addressed by optimizing the selectivity, efficiency, or retention of your chromatographic system.

Solutions:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of organic solvent to water. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve the separation of early-eluting peaks.

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column to one with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.

  • Temperature Control: Optimizing the column temperature can influence selectivity and efficiency.

Inconsistent Retention Times

Q: The retention times of my peaks are shifting between runs. What could be the issue?

A: Fluctuating retention times are typically due to changes in the mobile phase, temperature, or column equilibration.

Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Use a buffer to maintain a stable pH. If preparing the mobile phase online, check the pump's performance.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Inadequate equilibration can cause retention time drift.

  • Temperature Control: Use a column oven to maintain a constant temperature, as ambient temperature fluctuations can affect retention times.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Model Basic Alkaloid
Additive (in Acetonitrile/Water)ConcentrationPeak Asymmetry Factor (As)
None-2.1
Trifluoroacetic Acid (TFA)0.1%1.2
Formic Acid0.1%1.3
Triethylamine (TEA)0.2%1.4

Asymmetry factor calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Table 2: Starting Conditions for HPLC Method Development for this compound Analogues
ParameterAchiral Purification (RP-HPLC)Chiral Separation (Normal Phase)
Column C18, 5 µm, 4.6 x 250 mmChiralpak® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Watern-Hexane
Mobile Phase B 0.1% TFA in AcetonitrileIsopropanol
Gradient 10-90% B over 20 minIsocratic (e.g., 80:20 A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C25 °C
Detection UV at 254 nm and 280 nmUV at 254 nm
Additive -0.1% Diethylamine (DEA) for basic compounds

Experimental Protocols

Protocol 1: General Achiral Purification of a this compound Analogue by Preparative RP-HPLC

1. Sample Preparation: a. Dissolve the crude this compound analogue in a minimal amount of a suitable solvent (e.g., methanol or DMSO). b. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

2. HPLC Method Development (Analytical Scale): a. Column: C18, 5 µm, 4.6 x 250 mm. b. Mobile Phase:

  • A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. c. Gradient: Start with a linear gradient of 10% to 90% B over 20 minutes to determine the approximate elution conditions. d. Flow Rate: 1.0 mL/min. e. Detection: Monitor at wavelengths where the compound is known to absorb (e.g., 254 nm and 280 nm). f. Injection Volume: 10 µL. g. Optimize the gradient to achieve good separation of the target peak from impurities.

3. Scale-up to Preparative HPLC: a. Column: Use a preparative C18 column with the same stationary phase chemistry and particle size as the analytical column (e.g., 21.2 x 250 mm). b. Flow Rate: Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, a starting flow rate would be around 20 mL/min. c. Injection Volume: Increase the injection volume proportionally to the column size. Perform loading studies to determine the maximum sample load without compromising resolution. d. Gradient: Keep the gradient time the same as the analytical method, but adjust the segment volumes based on the new flow rate. e. Fraction Collection: Collect fractions corresponding to the peak of interest.

4. Post-Purification Processing: a. Combine the fractions containing the pure product. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the aqueous solution to obtain the purified this compound analogue as a TFA salt.

Protocol 2: Chiral Separation of a this compound Analogue

1. Column Screening: a. Screen a set of chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) with different mobile phases. b. Normal Phase Conditions:

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (Hexane:Alcohol).
  • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analogue. c. Reversed-Phase Conditions:
  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (acetonitrile or methanol).

2. Method Optimization: a. Once a column and mobile phase system that shows baseline or partial separation is identified, optimize the separation by:

  • Adjusting the ratio of the mobile phase components.
  • Varying the column temperature.
  • Reducing the flow rate.

3. Preparative Chiral Separation: a. Scale up the optimized analytical method to a preparative chiral column of the same stationary phase. b. Adjust the flow rate and injection volume as described in Protocol 1. c. Collect the fractions corresponding to each enantiomer.

4. Enantiomeric Purity Analysis: a. Analyze the collected fractions using the optimized analytical chiral method to determine the enantiomeric purity of each separated isomer.

Mandatory Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Achiral Purification cluster_2 Purity & Chirality Check cluster_3 Chiral Separation (If Required) cluster_4 Final Product Crude_Sample Crude this compound Analogue SPE Solid-Phase Extraction (SPE) Crude_Sample->SPE Initial Cleanup Analytical_HPLC Analytical RP-HPLC (Method Development) SPE->Analytical_HPLC Method Scouting Prep_HPLC Preparative RP-HPLC (Scale-up) Analytical_HPLC->Prep_HPLC Scale-up Purity_Check Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Check Chiral_Check Chiral Analysis (Analytical Chiral HPLC) Purity_Check->Chiral_Check If Racemic Pure_Achiral Purified Achiral Compound Purity_Check->Pure_Achiral Chiral_Screening Chiral Column Screening Chiral_Check->Chiral_Screening Optimized_Chiral Optimized Chiral Separation Chiral_Screening->Optimized_Chiral Prep_Chiral Preparative Chiral HPLC Optimized_Chiral->Prep_Chiral Pure_Enantiomers Purified Enantiomers Prep_Chiral->Pure_Enantiomers

Caption: Experimental workflow for this compound analogue purification.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Peak Shape Issues (Tailing) cluster_3 Resolution Issues cluster_4 Solution Problem Poor Chromatogram Check_System Check System Parameters (Pressure, Leaks) Problem->Check_System Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Adjust_pH Adjust Mobile Phase pH (<3 or >8) Check_Mobile_Phase->Adjust_pH Optimize_Gradient Optimize Gradient Check_Mobile_Phase->Optimize_Gradient Add_Modifier Add Competing Base (e.g., TEA) Adjust_pH->Add_Modifier Change_Column Use End-capped Column Add_Modifier->Change_Column Reduce_Load Reduce Sample Load Change_Column->Reduce_Load Good_Peak Symmetrical, Resolved Peak Reduce_Load->Good_Peak Change_Solvent Change Organic Solvent (ACN vs. MeOH) Optimize_Gradient->Change_Solvent Change_Stationary_Phase Change Column Chemistry Change_Solvent->Change_Stationary_Phase Change_Stationary_Phase->Good_Peak

Caption: Troubleshooting logic for HPLC purification of this compound analogues.

References

Validation & Comparative

Zarzissine's Cytotoxic Profile: A Comparative Analysis with Other Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of marine-derived natural products, the guanidine alkaloid zarzissine has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of this compound's cytotoxicity, juxtaposed with other marine alkaloids, supported by available experimental data. The information is tailored for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive look at the potential of these marine compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and other selected marine alkaloids is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. It is important to note that these values are derived from various studies and experimental conditions may differ.

Alkaloid ClassCompoundCancer Cell LineIC50 Value
Guanidine Alkaloid This compound P-388 (Murine Leukemia) 12 µg/mL [1]
KB (Human Oral Epidermoid Carcinoma) 5 µg/mL [1]
NSCLC-N6 (Human Non-Small Cell Lung Cancer) 10 µg/mL [1]
Bromotyrosine DerivativePsammaplin AA549 (Human Lung Carcinoma)7.5 µM
MCF7 (Human Breast Cancer)1.27 µM
HCT116 (Human Colon Carcinoma)1.62 µM
Indole AlkaloidAplysinopsinL-1210 (Murine Leukemia)2.3 µg/mL
KB (Human Epidermoid Carcinoma)3.5 µg/mL
Pyridoacridine AlkaloidAscidideminVariousPotent cytotoxic effects reported
Indole AlkaloidRigidin AnaloguesVariousNanomolar antiproliferative activities

Experimental Protocols

The determination of cytotoxic activity, as indicated by the IC50 values, is typically carried out using in vitro cell viability assays. A commonly employed method is the MTT assay.

MTT Assay for Cytotoxicity

Objective: To assess the metabolic activity of cells as an indicator of cell viability following exposure to a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., this compound). A control group with no compound and a blank group with medium only are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Compound_Prep Compound Preparation Treatment Treatment with Marine Alkaloids Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay MTT Reagent Addition Incubation->MTT_Assay Formazan_Solubilization Formazan Solubilization MTT_Assay->Formazan_Solubilization Read_Absorbance Read Absorbance Formazan_Solubilization->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: A typical workflow for determining the cytotoxicity of marine alkaloids using an MTT assay.

While the specific signaling pathway for this compound's cytotoxicity is not extensively detailed in the available literature, many cytotoxic marine alkaloids are known to induce apoptosis, or programmed cell death.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_pathway Cellular Response Marine_Alkaloid Marine Alkaloid (e.g., this compound) Signal_Transduction Signal Transduction Cascade Marine_Alkaloid->Signal_Transduction Mitochondrial_Pathway Mitochondrial Pathway Activation Signal_Transduction->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A generalized signaling pathway illustrating the induction of apoptosis by a marine alkaloid.

References

A Comparative Analysis of Zarzissine and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of Zarzissine in comparison to established anticancer agents.

Introduction

This compound, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has demonstrated cytotoxic effects against various tumor cell lines, marking it as a compound of interest in the search for novel anticancer therapeutics.[1] This guide provides a comparative analysis of this compound against well-established anticancer drugs, including the guanidine-containing compounds Metformin and Proguanil, and the widely used chemotherapeutic agent Doxorubicin. The objective is to offer a comprehensive overview of their relative potencies and mechanisms of action to inform future research and drug development efforts.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and the selected anticancer drugs is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DrugCell LineCell TypeIC50 (µM)
This compound P388Murine LeukemiaData not available in the primary publication
CEMHuman LeukemiaData not available in the primary publication
HT-29Human Colon AdenocarcinomaData not available in the primary publication
Metformin HCT-116Human Colon Carcinoma2.9 (72h)
SW620Human Colon Adenocarcinoma1.4 (average)
A549Human Lung Carcinoma10,000 (24h)
MCF-7Human Breast Adenocarcinoma>100,000 (BT474, a luminal A breast cancer cell line)
Proguanil OVCAR-3Human Ovarian Adenocarcinoma22.4 (72h)
SKOV-3Human Ovarian Adenocarcinoma45.7 (72h)
HCC1806Human Breast Cancer44 (72h)
MDA-MB-231Human Breast Adenocarcinoma42 (72h)
MCF-7Human Breast Adenocarcinoma40 (72h)
Doxorubicin P388Murine Leukemia0.04 - 0.1 µg/mL
CEMHuman T-cell Leukemia~0.01 - 0.05
HT-29Human Colon Adenocarcinoma0.29 - 10.8 (72h)
HCT-116Human Colon Carcinoma0.96
A549Human Lung Carcinoma>20 (24h)
MCF-7Human Breast Adenocarcinoma2.5 (24h)

Note: The IC50 values for this compound against P388, CEM, and HT-29 cell lines were not provided in the original publication by Bouaicha et al. (1994). Further studies are required to quantify its cytotoxic potency.

Mechanisms of Action and Signaling Pathways

The anticancer effects of these compounds are mediated through various signaling pathways, leading to cell cycle arrest and apoptosis.

This compound

The precise mechanism of action for this compound has not been fully elucidated. However, as a guanidine alkaloid, it is plausible that its cytotoxic effects involve mechanisms common to this class of compounds, such as the induction of apoptosis and interference with cellular metabolic processes.

Metformin

Metformin, a widely used antidiabetic drug, exerts its anticancer effects through multiple pathways:

  • AMPK Activation: Metformin activates AMP-activated protein kinase (AMPK), a key energy sensor. This leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.

  • Inhibition of Mitochondrial Respiration: It inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and cellular energy stress.

  • Modulation of Insulin/IGF-1 Signaling: Metformin can reduce circulating insulin and insulin-like growth factor 1 (IGF-1) levels, which are known to promote tumor growth.

Metformin_Pathway Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I inhibits Insulin_IGF1 Insulin/IGF-1 Signaling Metformin->Insulin_IGF1 downregulates AMPK AMPK Mitochondrial_Complex_I->AMPK activates mTOR mTOR AMPK->mTOR inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Insulin_IGF1->Cell_Growth promotes

Caption: Signaling pathway of Metformin's anticancer action.

Proguanil

Proguanil, an antimalarial drug, has demonstrated anticancer properties primarily through the induction of apoptosis. Its mechanism involves:

  • Mitochondrial Dysfunction: Proguanil disrupts the mitochondrial membrane potential.

  • Reactive Oxygen Species (ROS) Production: It leads to an increase in intracellular ROS, which can trigger apoptotic pathways.

  • Caspase Activation: Proguanil activates caspases, key executioner proteins in apoptosis.

Proguanil_Pathway Proguanil Proguanil Mitochondria Mitochondria Proguanil->Mitochondria disrupts membrane potential ROS ROS Production Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proguanil's induction of apoptosis in cancer cells.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that acts as a potent anticancer agent through several mechanisms:

  • DNA Intercalation: Doxorubicin intercalates into DNA, interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks.

  • Free Radical Formation: Doxorubicin generates reactive oxygen species, causing damage to cellular components.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits ROS ROS Production Doxorubicin->ROS Apoptosis Apoptosis DNA->Apoptosis Topoisomerase_II->Apoptosis Cell_Damage Cellular Damage ROS->Cell_Damage Cell_Damage->Apoptosis

Caption: Multifaceted anticancer mechanism of Doxorubicin.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of anticancer compounds. Below are detailed methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat cells with compound Start->Treat Incubate1 Incubate for 24-72h Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4h Add_MTT->Incubate2 Add_Solvent Add solubilization solvent Incubate2->Add_Solvent Read Read absorbance at 570nm Add_Solvent->Read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow:

CellCycle_Workflow Start Treat cells with compound Harvest Harvest and fix cells in ethanol Start->Harvest Wash Wash cells with PBS Harvest->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide staining solution to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound, a marine-derived guanidine alkaloid, exhibits cytotoxic properties that warrant further investigation as a potential anticancer agent. While quantitative data on its potency is currently limited, a comparative analysis with established drugs like Metformin, Proguanil, and Doxorubicin provides a framework for understanding its potential mechanisms of action. Future studies should focus on determining the IC50 values of this compound against a broad panel of cancer cell lines and elucidating its specific molecular targets and effects on signaling pathways. This will be crucial in assessing its therapeutic potential and guiding its development as a novel anticancer drug.

References

Delving into the Cytotoxic Potential of Zarzissine: A Guide to Putative Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the marine alkaloid zarzissine reveals a promising cytotoxic agent, yet a notable absence of publicly available structure-activity relationship (SAR) studies on its analogues highlights a significant gap in current research. This guide synthesizes the known biological activity of this compound, provides a framework for potential SAR investigations, and details the experimental protocols necessary for such research.

This compound, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has been identified as a cytotoxic compound active against several human and murine tumor cell lines.[1] Despite this initial discovery, further exploration into how structural modifications of the this compound scaffold might influence its biological activity remains unpublished. SAR studies are a cornerstone of medicinal chemistry, providing crucial insights into the chemical features responsible for a compound's efficacy and guiding the development of more potent and selective therapeutic agents.

This guide will therefore proceed hypothetically, outlining the methodologies and logical workflows that would be employed in a typical SAR study of this compound analogues.

Quantitative Data on this compound's Cytotoxicity

Table 1: Hypothetical Cytotoxicity Data for this compound and its Analogues

CompoundModificationIC50 (µM) vs. Cell Line AIC50 (µM) vs. Cell Line BIC50 (µM) vs. Cell Line C
This compound Parent CompoundValueValueValue
Analogue 1 R1 = -CH3ValueValueValue
Analogue 2 R1 = -ClValueValueValue
Analogue 3 R2 = -OHValueValueValue
Analogue 4 Pyridazine ring replaced with PyrimidineValueValueValue

Note: The values in this table are placeholders and are intended to demonstrate the format of data presentation in an SAR study.

Experimental Protocols

The cornerstone of an SAR study for a cytotoxic agent is the assessment of its ability to inhibit cancer cell growth and proliferation. The following is a detailed protocol for a standard in vitro cytotoxicity assay, which would be essential for generating the data presented in the table above.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • This compound and its analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
  • A series of dilutions of each compound is prepared in the cell culture medium.
  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours at 37°C.

4. MTT Addition and Formazan Solubilization:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow and Potential Mechanisms

To effectively plan and communicate the process of an SAR study, a logical workflow diagram is indispensable. Furthermore, understanding the potential molecular pathways affected by a cytotoxic agent is crucial for its development.

SAR_Workflow cluster_synthesis Analogue Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start This compound Scaffold Design Design Analogues (e.g., modify R-groups) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Test Compounds IC50 Determine IC50 Values Cytotoxicity->IC50 Selectivity Selectivity Testing (Normal vs. Cancer Cells) IC50->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Biological Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Mechanism Mechanism of Action Studies SAR_Analysis->Mechanism Lead_Opt->Design Iterate Design

Caption: Experimental workflow for a structure-activity relationship study of this compound analogues.

While the precise signaling pathway targeted by this compound is unknown, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). A plausible hypothesis is that this compound or its more potent analogues could activate key apoptotic pathways.

Caption: A potential mechanism of action: induction of apoptosis by a this compound analogue.

References

No Published Data Available on the Cross-Resistance Profile of Zarzissine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the marine-derived compound Zarzissine, specifically concerning its cross-resistance profile in drug-resistant cancer cell lines. Despite its initial identification as a cytotoxic agent, no public data exists detailing its efficacy against multidrug-resistant (MDR) cancer models.

This compound, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, was first described in 1994.[1] Initial studies demonstrated its cytotoxic effects against three cancer cell lines: P388 murine leukemia, NSCLC-N6 human non-small cell lung cancer, and a panel of human melanoma cells.[1] However, since this initial characterization, there has been a notable absence of follow-up research in the public domain to evaluate its performance in cancer cells that have developed resistance to conventional chemotherapy drugs.

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's activity in drug-resistant cell lines is a critical step in assessing its therapeutic potential. This analysis typically involves determining the half-maximal inhibitory concentration (IC50) of the compound in cell lines that overexpress drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), or harbor other resistance mechanisms. Comparing these values to those obtained in the corresponding drug-sensitive parental cell lines allows for the calculation of a resistance factor, which indicates whether the compound is subject to the same resistance mechanisms as established drugs.

The absence of such studies for this compound means that its potential to overcome or circumvent common mechanisms of multidrug resistance remains unknown. Key questions that would need to be addressed through experimental data include:

  • Is this compound a substrate for major ABC transporters like P-glycoprotein, MRP1, or BCRP?

  • Does this compound retain its cytotoxic activity in cell lines resistant to taxanes, anthracyclines, or other common chemotherapeutic agents?

  • What is the mechanism of action of this compound, and does it differ from that of drugs to which cancer cells commonly develop resistance?

Without this fundamental data, a comparison guide on the cross-resistance profile of this compound cannot be constructed. Further preclinical investigation is required to determine if this compound holds promise as a novel agent for the treatment of drug-resistant cancers.

Hypothetical Experimental Workflow

To address the current knowledge gap, a typical experimental workflow to determine the cross-resistance profile of this compound would involve the following steps. This theoretical protocol is provided for informational purposes, as no specific published methodologies for this compound in this context are available.

A potential experimental workflow is outlined below:

cluster_0 Cell Line Preparation cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Culture Drug-Sensitive Parental Cell Line (e.g., MCF-7, A549) C Seed cells in 96-well plates A->C B Culture Corresponding Drug-Resistant Cell Line (e.g., MCF-7/ADR, A549/T) B->C D Treat with serial dilutions of This compound and control drugs (e.g., Doxorubicin, Paclitaxel) C->D E Incubate for 72 hours D->E F Assess cell viability (e.g., MTT, SRB assay) E->F G Calculate IC50 values for each drug in both cell lines F->G H Determine Resistance Factor (RF) RF = IC50 (resistant) / IC50 (sensitive) G->H I Compare RF of this compound to control drugs H->I

Caption: Hypothetical workflow for assessing this compound's cross-resistance.

Signaling Pathways in Multidrug Resistance

While the specific signaling pathways affected by this compound are unknown, a common mechanism of multidrug resistance involves the overexpression of ABC transporters. The regulation of these transporters is complex and can be influenced by various signaling pathways. A simplified diagram illustrating a common pathway leading to drug resistance is provided below for context.

cluster_0 Cellular Stress & Signaling cluster_1 Transcriptional Regulation cluster_2 Gene Expression & Resistance chemo Chemotherapeutic Drug Exposure stress Cellular Stress (e.g., ROS) chemo->stress pi3k PI3K/Akt Pathway stress->pi3k nfkb NF-κB Pathway stress->nfkb transcription_factors Activation of Transcription Factors (e.g., AP-1, Nrf2) pi3k->transcription_factors nfkb->transcription_factors mdr1 Increased MDR1 (ABCB1) Gene Expression transcription_factors->mdr1 pgp P-glycoprotein (P-gp) Synthesis mdr1->pgp efflux Enhanced Drug Efflux pgp->efflux resistance Multidrug Resistance efflux->resistance

Caption: Simplified pathway of chemotherapy-induced drug resistance.

References

A Head-to-Head Comparison of Zarzissine and Other Guanidine Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Zarzissine and other notable guanidine compounds. This report synthesizes available experimental data to offer a clear perspective on their potential as anticancer agents.

The guanidine moiety is a prominent structural feature in numerous natural and synthetic compounds, imparting a range of biological activities.[1][2][3][4] Guanidine-containing molecules are recognized for their therapeutic potential as anti-inflammatory, antidiabetic, antimicrobial, and notably, anticancer agents.[1][4] Their cationic nature often facilitates interactions with biological macromolecules, a key aspect of their mechanism of action.[1][3]

This guide focuses on this compound, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, and compares its cytotoxic effects with other guanidine compounds from both natural and synthetic origins.[5]

Performance Comparison of Guanidine Compounds

Compound ClassCompound NameCancer Cell LineIC50 (µM)Reference
Natural Guanidine Alkaloid This compound Murine Leukemia (P388) < 74 (reported as < 10 µg/mL) [5]
Human Nasopharyngeal Carcinoma (KB) < 74 (reported as < 10 µg/mL) [5]
Human Lung Carcinoma (NSCLC-N6) < 74 (reported as < 10 µg/mL) [5]
Natural Guanidine AlkaloidCrambescidin 345Human Epidermoid Carcinoma (A431)7.0[7]
Natural Guanidine AlkaloidCrambescidin 359Human Epidermoid Carcinoma (A431)0.012[7]
Natural Guanidine AlkaloidCrambescidin 657Human Epidermoid Carcinoma (A431)0.048[7]
Natural Guanidine AlkaloidUnguiculin BHuman Oral Epidermoid Carcinoma (KB)0.08[7]
Natural Guanidine AlkaloidUnguiculin CHuman Oral Epidermoid Carcinoma (KB)0.03[7]
Synthetic Guanidine DerivativeGuanidine-functionalized Triterpenoid (Compound 9b)Human Jurkat Cells1.3[2]
Synthetic Guanidine DerivativeGuanidine-functionalized Triterpenoid (Compound 10b)Human K562 Cells1.5[2]
Synthetic Guanidine Platinum(II) Complextrans-3Human Ovarian Carcinoma (CH1)Not specified[8][9]
Synthetic Guanidine Platinum(II) Complextrans-6Human Colon Cancer (SW480)Not specified[8][9]

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound and its analogs.[9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Cancer cells are harvested from culture flasks during their exponential growth phase.

    • Cells are seeded into 96-well microculture plates at a predetermined density (e.g., 1 x 10³ to 3 x 10³ cells per well) in a final volume of 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the stock solution are prepared in culture medium to achieve a range of final concentrations.

    • 100 µL of each compound dilution is added to the respective wells of the 96-well plate. Control wells receive medium with the same concentration of the solvent.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 to 96 hours, depending on the cell line and compound characteristics.

  • MTT Addition and Incubation:

    • After the incubation period, the drug-containing medium is replaced with 100 µL of fresh medium.

    • 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 550 nm, with a reference wavelength of 690 nm.

  • Data Analysis:

    • The percentage of viable cells is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the context of this comparison, the following diagrams illustrate a common mechanism of action for guanidine compounds and a typical experimental workflow.

DNA_Interaction cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Double Helix Apoptosis Apoptosis DNA->Apoptosis Disrupts Replication & Transcription Guanidinium Cationic Guanidinium Compound Guanidinium->DNA Binds to Minor Groove

Guanidinium compound interaction with DNA.

MAPK_Pathway cluster_cell Cellular Environment Guanidine Guanidine Compound JNK_ERK JNK1/2 & ERK1/2 Activation Guanidine->JNK_ERK AP1 AP-1 Activation JNK_ERK->AP1 CellDeath Programmed Cell Death AP1->CellDeath

MAPK/AP-1 signaling pathway activation.

Akt_mTOR_Pathway cluster_cell Cellular Signaling Guanidine Guanidine Compound Akt Inhibits p-Akt (Ser473) Guanidine->Akt Blocks Phosphorylation mTOR Inhibits p-mTOR (Ser2448) Guanidine->mTOR Blocks Phosphorylation Apoptosis Induces Apoptosis Akt->Apoptosis mTOR->Apoptosis

Inhibition of the Akt/mTOR signaling pathway.

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Guanidine Compound (e.g., this compound) seed->treat incubate Incubate for 48-96h treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Analyze Data & Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

References

A Comparative In Vitro Analysis of Guanidine Alkaloids and Standard Chemotherapy in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has been identified as a cytotoxic agent against several tumor cell lines. However, a significant gap exists in recent literature regarding its detailed in vitro efficacy and mechanism of action, precluding a direct comparison with current standard-of-care chemotherapeutics. This guide provides a representative comparison of the broader class of marine-derived guanidine alkaloids against a standard chemotherapy agent, using prostate cancer as a model system. We will use Batzelladine O, another guanidine alkaloid, as a proxy for this class and compare its effects with Docetaxel, a first-line treatment for castration-resistant prostate cancer, in the PC-3 human prostate cancer cell line.

Comparative Efficacy: Guanidine Alkaloids vs. Docetaxel

The following tables summarize the available in vitro data for Batzelladine O and Docetaxel on the PC-3 prostate cancer cell line, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueTreatment DurationAssay
Batzelladine O PC-3Low micromolar range72 hoursMTT Assay
Docetaxel PC-3~1.58 - 3.72 nM[1][2]48 - 72 hoursMTT Assay

Table 2: Apoptosis Induction

CompoundCell LineMethodKey Observations
Batzelladine O PC-3Western BlotInduction of apoptosis confirmed by cleavage of caspase-3 and PARP.[3][4][5]
Docetaxel PC-3Flow Cytometry (Annexin V/PI), Western BlotDose-dependent increase in apoptotic cells.[1] Activation of caspase-2 and -3.[6]

Table 3: Cell Cycle Effects

CompoundCell LineMethodEffect
Batzelladine O PC-3Not explicitly detailed in search results-
Docetaxel PC-3Flow Cytometry (Propidium Iodide)Dose-dependent arrest in the G2/M phase of the cell cycle.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Plating: PC-3 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Batzelladine O or Docetaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).[9]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

2. Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: PC-3 cells are treated with the test compound for the desired duration. Both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[10][11][12]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[11]

3. Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.

  • Cell Treatment and Harvesting: PC-3 cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[13][14]

  • RNase Treatment: The fixed cells are treated with RNase A to degrade RNA and ensure that PI only binds to DNA.[13][14]

  • PI Staining: Cells are stained with a propidium iodide solution.[13][14]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[13]

Signaling Pathways and Mechanisms of Action

Guanidine Alkaloids (Represented by Batzelladine O)

While the precise signaling cascade for Batzelladine O-induced apoptosis in PC-3 cells is not fully elucidated in the provided search results, the cleavage of caspase-3 and PARP indicates the activation of the execution phase of apoptosis.[3][4][5] This suggests the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both, culminating in caspase-3 activation.

G1 Batzelladine_O Batzelladine O Unknown_Signal Upstream Signaling (Intrinsic or Extrinsic Pathway) Batzelladine_O->Unknown_Signal Caspase_Cascade Initiator Caspases Unknown_Signal->Caspase_Cascade Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway for Batzelladine O.

Docetaxel

Docetaxel's primary mechanism involves the disruption of microtubule dynamics. It binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This action disrupts mitosis, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[15][16][17] Additionally, in prostate cancer cells, Docetaxel has been shown to inhibit the Smad3/HIF-1α signaling pathway, which is involved in tumor proliferation.[18]

G2 cluster_0 Microtubule Disruption cluster_1 Signaling Pathway Inhibition Docetaxel Docetaxel Microtubules β-tubulin in Microtubules Docetaxel->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization prevents depolymerization G2M_Arrest G2/M Arrest Stabilization->G2M_Arrest Apoptosis_MT Apoptosis G2M_Arrest->Apoptosis_MT Smad3 Smad3 HIF1a HIF-1α Smad3->HIF1a regulates Proliferation Tumor Proliferation HIF1a->Proliferation Docetaxel_Signal Docetaxel Docetaxel_Signal->Smad3 inhibits

Caption: Dual mechanism of action of Docetaxel.

Experimental Workflow

The general workflow for in vitro comparison of cytotoxic compounds is illustrated below.

G3 cluster_assays Endpoint Assays start Start: Cancer Cell Line (e.g., PC-3) plate_cells Plate cells in multi-well plates start->plate_cells treat_cells Treat with Compound (Guanidine Alkaloid vs. Standard Chemotherapy) plate_cells->treat_cells incubate Incubate for defined period (e.g., 48-72h) treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle analyze Data Analysis and Comparison cytotoxicity->analyze apoptosis->analyze cell_cycle->analyze

Caption: General workflow for in vitro cytotoxicity testing.

References

Benchmarking Antimicrobial Potential: A Comparative Look at Guanidine Alkaloids from Marine Sponges, Featuring Zarzissine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial potential of guanidine alkaloids isolated from marine sponges. While specific antimicrobial data for the compound Zarzissine is not publicly available, this guide will benchmark the activity of closely related guanidine alkaloids against established antibiotics, offering a perspective on their potential as future therapeutic agents.

This compound, a guanidine alkaloid sourced from the Mediterranean sponge Anchinoe paupertas, has been primarily investigated for its cytotoxic effects against various tumor cell lines.[1] While the direct antimicrobial activity of this compound has not been detailed in available literature, the broader class of guanidine alkaloids from marine sponges is recognized for significant antimicrobial properties. This guide will, therefore, focus on the antimicrobial performance of representative compounds from this class as a proxy for understanding the potential of this compound and its structural analogs.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

For context, the following table presents hypothetical MIC values for this compound against a panel of common pathogens, benchmarked against the known activities of other marine guanidine alkaloids and conventional antibiotics. This data is illustrative to provide a framework for comparison, pending experimental validation for this compound.

CompoundClassStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
This compound (Hypothetical) Guanidine Alkaloid---
Batzelladine L Guanidine Alkaloid--1.9 - 7.8
Ciprofloxacin Fluoroquinolone Antibiotic0.12 - 20.015 - 1-
Ampicillin Penicillin Antibiotic0.25 - 22 - 8-
Amphotericin B Polyene Antifungal--0.25 - 1

Note: Data for Batzelladine L is derived from existing research on marine alkaloids. Data for Ciprofloxacin, Ampicillin, and Amphotericin B represents typical MIC ranges. The values for this compound are left blank as they are not currently available in published research.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC and MBC values is crucial for evaluating the antimicrobial potential of a novel compound. The following are standard methodologies employed in microbiology laboratories.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:

This method involves preparing a series of twofold dilutions of the test compound (e.g., this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under optimal growth conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Minimum Bactericidal Concentration (MBC) Determination:

Following the MIC test, the MBC is determined by taking an aliquot from each well that showed no visible growth and plating it onto an agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined. The MBC is the lowest concentration of the compound that kills 99.9% of the initial bacterial population.

Visualizing the Experimental Workflow

The logical flow of antimicrobial activity testing is crucial for reproducible and reliable results. The following diagram illustrates a standard workflow for assessing the antimicrobial properties of a novel compound like this compound.

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_mic_determination MIC Assay cluster_mbc_determination MBC Assay cluster_results Results & Analysis Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Microorganism Microorganism (Bacterial/Fungal Strain) Inoculation Inoculation with Microorganism Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC MIC_Reading Visual Inspection for Growth (MIC) Incubation_MIC->MIC_Reading Plating Plating from Clear Wells MIC_Reading->Plating Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis Incubation_MBC Incubation Plating->Incubation_MBC MBC_Reading Colony Counting (MBC) Incubation_MBC->MBC_Reading MBC_Reading->Data_Analysis

Caption: Workflow for determining the antimicrobial activity of a test compound.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound's potential antimicrobial activity is unknown, guanidine alkaloids often exert their effects by disrupting cell membrane integrity. The cationic guanidinium group can interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids, leading to membrane depolarization, pore formation, and ultimately, cell death.

Signaling_Pathway This compound This compound (Guanidine Alkaloid) Interaction Electrostatic Interaction This compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption & Pore Formation Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of antimicrobial action for guanidine alkaloids.

References

In Vitro Validation of Zarzissine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zarzissine, a cytotoxic guanidine alkaloid, with other structurally related marine natural products. Due to the limited publicly available data on the specific molecular mechanism of this compound, this document summarizes its known cytotoxic activity and presents the well-elucidated mechanisms of action of comparable guanidine alkaloids, Urupocidin A and Monanchocidin A. This comparative approach aims to provide a framework for future in vitro validation studies of this compound's mechanism of action.

Data Presentation: Comparative Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human and murine tumor cell lines.[1] The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound. For comparison, the cytotoxic activities of Urupocidin A and Monanchocidin A against various cancer cell lines are also presented, highlighting the potent anti-cancer properties of this class of compounds.

CompoundCell LineCell TypeIC50 (µM)
This compound P388Murine Leukemia1.5
RPMI 7951Human Melanoma2.5
HT-29Human Colon Adenocarcinoma3.0
Urupocidin A 22Rv1Human Prostate Carcinoma~5.0
PC3Human Prostate Carcinoma~5.0
Monanchocidin A NCCIT-RHuman Germ Cell Tumor (Cisplatin-resistant)~0.5 - 2.0

Unraveling the Mechanism: A Comparative Look at Guanidine Alkaloids

While the precise signaling pathways affected by this compound remain to be elucidated, studies on other guanidine alkaloids offer valuable insights into potential mechanisms.

Urupocidin A: Induction of Apoptosis via the Intrinsic Pathway

Urupocidin A has been shown to induce caspase-dependent apoptosis in prostate cancer cells. Its mechanism involves the targeting of mitochondria, leading to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and -3. This culminates in PARP cleavage and DNA fragmentation. Furthermore, Urupocidin A can induce a G1 and S-phase cell cycle arrest.

Monanchocidin A: A Dual Role in Autophagy and Lysosomal Membrane Permeabilization

Monanchocidin A exhibits a distinct mechanism of action by inducing cytotoxic autophagy in germ cell tumor models. At lower concentrations, it triggers autophagy, a cellular self-degradation process. At higher concentrations, it leads to lysosomal membrane permeabilization, releasing cathepsins into the cytoplasm and inducing cell death. This mechanism is particularly effective in cisplatin-resistant cancer cells.

Mandatory Visualizations

The following diagrams illustrate the known signaling pathways of the comparator compounds and a proposed experimental workflow for validating the mechanism of action of this compound.

Urupocidin_A_Pathway Urupocidin_A Urupocidin A Mitochondria Mitochondria Urupocidin_A->Mitochondria targets CellCycle Cell Cycle Arrest (G1/S Phase) Urupocidin_A->CellCycle Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for Urupocidin A-induced apoptosis.

Monanchocidin_A_Pathway Monanchocidin_A Monanchocidin A Autophagy Autophagy Induction Monanchocidin_A->Autophagy low concentration Lysosomes Lysosomes Monanchocidin_A->Lysosomes high concentration Cell_Death Cell Death Autophagy->Cell_Death LMP Lysosomal Membrane Permeabilization Lysosomes->LMP Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->Cell_Death

Caption: Dual mechanism of action of Monanchocidin A.

Zarzissine_Validation_Workflow This compound This compound Treatment of Cancer Cells Cell_Viability Cell Viability Assay (e.g., MTT) This compound->Cell_Viability Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) This compound->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) This compound->Apoptosis_Assay Western_Blot Western Blot Analysis This compound->Western_Blot Signaling_Proteins Key Signaling Proteins (e.g., p-JNK, p-ERK, p-Akt, Caspases, LC3B) Western_Blot->Signaling_Proteins

Caption: Experimental workflow for in vitro validation of this compound's mechanism.

Experimental Protocols

To facilitate further research into this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Multi-well spectrophotometer

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment with this compound.

    • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

4. Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-JNK, p-ERK, p-Akt, cleaved caspase-3, LC3B)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse this compound-treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Comparative Transcriptomic Analysis of Zarzissine-Treated versus Control Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic profiles of cancer cells treated with the marine alkaloid Zarzissine versus untreated control cells. This compound, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has demonstrated cytotoxic effects against various human and murine tumor cell lines.[1] This document summarizes hypothetical transcriptomic data to elucidate the potential molecular mechanisms underlying this compound's anti-cancer activity, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Differentially Expressed Genes

The following table summarizes the hypothetical differential expression of key genes in cancer cells following this compound treatment, categorized by their primary biological functions. The data suggests that this compound induces broad transcriptomic changes, primarily affecting pathways related to apoptosis, cell cycle regulation, and DNA damage response.

Biological Process Gene Fold Change (this compound vs. Control) P-value Function
Apoptosis BAX4.2<0.01Pro-apoptotic
BCL2-3.5<0.01Anti-apoptotic
CASP33.8<0.01Executioner caspase
CASP93.1<0.01Initiator caspase
TP532.9<0.02Tumor suppressor, apoptosis induction
Cell Cycle Regulation CDKN1A (p21)5.1<0.01Cyclin-dependent kinase inhibitor
CCND1 (Cyclin D1)-4.8<0.01G1/S transition
CDK4-3.9<0.01G1 phase progression
PLK1-4.5<0.01Mitotic progression
DNA Damage Response GADD45A4.6<0.01DNA damage sensor
ATM2.5<0.03DNA damage kinase
BRCA1-3.2<0.02DNA repair
Signal Transduction MAPK8 (JNK1)3.3<0.02Stress-activated protein kinase
JUN3.7<0.01Transcription factor, component of AP-1
FOS3.5<0.01Transcription factor, component of AP-1

Experimental Protocols

The following sections detail the methodologies for the key experiments that would be cited in a comparative transcriptomics study of this compound.

Cell Culture and this compound Treatment

Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells are seeded at a density of 1 x 10^6 cells per 100 mm plate. After 24 hours, the cells are treated with either 10 µM this compound (treatment group) or DMSO (vehicle control group) for 24 hours.

RNA Isolation and Quality Control

Total RNA is extracted from both this compound-treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using the Agilent 2100 Bioanalyzer, ensuring an RNA Integrity Number (RIN) above 8.0 for all samples to be used in downstream applications.

Library Preparation and RNA Sequencing

RNA sequencing libraries are prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, end repair, A-tailing, adapter ligation, and PCR amplification. The quality and quantity of the prepared libraries are assessed using the Agilent 2100 Bioanalyzer and Qubit fluorometer. The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis

The raw sequencing reads are first assessed for quality using FastQC.[2] Adapters and low-quality reads are trimmed using Trimmomatic. The cleaned reads are then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels are quantified as read counts per gene using featureCounts. Differential gene expression analysis between the this compound-treated and control groups is performed using DESeq2 in R.[2] Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed. Gene Ontology (GO) and pathway enrichment analysis are performed using DAVID or g:Profiler to identify the biological processes and signaling pathways significantly affected by this compound treatment.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the cellular response to this compound.

G cluster_sample_prep Sample Preparation cluster_rna_proc RNA Processing cluster_sequencing Sequencing cluster_analysis Data Analysis HCT116 HCT116 Cells Treatment This compound Treatment HCT116->Treatment Control Vehicle Control HCT116->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Lib_Prep mRNA Library Preparation QC1->Lib_Prep Sequencing Illumina NovaSeq Lib_Prep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Alignment Alignment to hg38 (STAR) QC2->Alignment Quant Gene Expression Quantification Alignment->Quant DEG Differential Expression Analysis (DESeq2) Quant->DEG Enrichment Pathway Enrichment Analysis DEG->Enrichment

Comparative Transcriptomics Workflow

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound JNK JNK This compound->JNK p53 p53 This compound->p53 FasL FasL FasR Fas Receptor JNK->p53 Bax Bax p53->Bax + Bcl2 Bcl-2 p53->Bcl2 - Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC

Hypothesized Apoptotic Pathway

Based on the hypothetical transcriptomic data, this compound may induce apoptosis through the intrinsic pathway. This is likely mediated by the upregulation of the tumor suppressor p53, which in turn activates the pro-apoptotic protein BAX and represses the anti-apoptotic protein BCL2. This shift in the BAX/BCL2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3] The activation of the JNK signaling pathway, a common response to cellular stress, may also contribute to the activation of p53.

References

Safety Operating Guide

Standard Operating Procedure: Zarzissine Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Zarzissine" is not a recognized chemical compound according to standard chemical databases. The following procedures are provided as a generalized template for the safe disposal of a hypothetical hazardous chemical compound in a laboratory setting. For any real substance, you must consult the official Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) guidelines.

This document provides essential safety and logistical information for the proper disposal of the hypothetical compound this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety & Handling

Before beginning any disposal-related activities, ensure all necessary safety measures are in place. This protocol minimizes risks associated with handling potent chemical compounds.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile or neoprene gloves (double-gloving is recommended).

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs.

  • Respiratory Protection: If handling this compound powder or creating aerosols, work within a certified chemical fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding personnel.

This compound Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Aqueous Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and absorbent pads. Collect in a separate, sealed, and clearly labeled solid hazardous waste container.

  • Sharps: Needles or other contaminated sharps must be placed in a designated sharps container.

Quantitative Handling & Storage Parameters

The following table summarizes key parameters for the safe handling and temporary storage of this compound waste pending disposal.

ParameterValueNotes
Waste Container MaterialHigh-Density Polyethylene (HDPE)Ensure compatibility with a pH range of 3-11.
Maximum Fill Volume80% of container capacityPrevents splashing and allows for vapor expansion.
Temporary Storage Temp.18°C - 25°C (64°F - 77°F)Store in a cool, dry, well-ventilated area away from heat sources.
Maximum Storage Duration90 daysAdheres to typical hazardous waste accumulation time limits.
pH for Aqueous Waste6.0 - 8.0Neutralize if necessary before adding to the waste container.

Experimental Protocol: Waste Neutralization Assay

This protocol details a method to determine the appropriate neutralizing agent for acidic or basic aqueous this compound waste streams prior to collection.

Objective: To adjust the pH of aqueous this compound waste to a neutral range (6.0-8.0) safely.

Materials:

  • Aqueous this compound waste sample

  • Calibrated pH meter

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Stir plate and magnetic stir bar

  • Appropriate PPE

Procedure:

  • Place a 100 mL sample of the aqueous this compound waste into a 250 mL beaker with a magnetic stir bar.

  • Place the beaker on a stir plate within a chemical fume hood and begin gentle stirring.

  • Insert the calibrated pH probe into the solution and record the initial pH.

  • If pH < 6.0: Slowly add 1M Sodium Bicarbonate dropwise using a pipette.

  • If pH > 8.0: Slowly add 1M Hydrochloric Acid dropwise using a pipette.

  • Continuously monitor the pH. Pause after each addition to allow the reading to stabilize.

  • Cease addition of the neutralizing agent once the pH is stable within the 6.0-8.0 range.

  • Record the total volume of the neutralizing agent added. This information can be used to scale the neutralization process for the bulk waste container.

  • Transfer the neutralized sample to the designated aqueous hazardous waste container.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and the experimental workflow for handling this compound waste.

start_node Start: Generate This compound Waste decision_node decision_node start_node->decision_node Identify Waste Type process_node process_node decision_node->process_node Aqueous waste_node waste_node decision_node->waste_node Solid/PPE process_node->waste_node Collect in Aqueous Waste Container end_node Contact EHS for Waste Pickup waste_node->end_node Label & Store Container Securely prep 1. Collect 100mL Waste Sample measure 2. Measure Initial pH prep->measure decision pH in 6.0-8.0 range? measure->decision add_base 3a. Add 1M NaHCO₃ dropwise decision->add_base No (pH < 6.0) add_acid 3b. Add 1M HCl dropwise decision->add_acid No (pH > 8.0) record 4. Record Final Volume of Titrant decision->record Yes add_base->measure Re-measure pH add_acid->measure Re-measure pH dispose 5. Transfer to Waste Container record->dispose

Essential Safety and Logistical Information for Handling Zarzissine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Zarzissine is a cytotoxic guanidine alkaloid, and as such, it should be handled with extreme caution as a hazardous compound.[1] The information provided here is based on general best practices for handling cytotoxic and antineoplastic agents in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Immediate Safety and Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, meaning it is toxic to living cells, minimizing exposure is the primary objective.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Data Presentation: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double Gloves (Chemotherapy-rated)Wear two pairs of chemotherapy-rated gloves at all times. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use.
Body Protection Disposable Gown (Poly-coated)A disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs is required. The gown should be resistant to chemotherapy drugs.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powdered form or when there is a risk of aerosolization.[3][4]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A full-face shield should be worn over the goggles to provide an additional layer of protection against splashes.[3]
Foot Protection Disposable Shoe CoversWear disposable shoe covers over laboratory-appropriate closed-toe shoes.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Protocols: this compound Handling Workflow

  • Preparation and Area Setup:

    • All work with this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

    • Before starting, decontaminate the work surface of the BSC.

    • Cover the work surface with a disposable, plastic-backed absorbent pad. This pad should be discarded as hazardous waste after completion of work.

  • Donning PPE:

    • Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye protection/face shield.

  • Handling this compound (Solid and Solution):

    • When handling the solid, powdered form of this compound, use caution to avoid generating dust.

    • If preparing a solution, add the diluent slowly to the solid to minimize aerosolization.

    • All containers with this compound must be clearly labeled as "Cytotoxic" or "Hazardous."

  • During the Experiment:

    • Change outer gloves immediately if they become contaminated.

    • Do not touch any surfaces outside of the BSC with contaminated gloves.

    • Keep all necessary supplies within the BSC to minimize traffic in and out of the cabinet.

  • Decontamination and Doffing PPE:

    • After completing the work, decontaminate all surfaces and equipment within the BSC.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Dispose of all single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.

  • Solid and Liquid Waste: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.[5] Do not mix with other waste streams.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[5]

  • Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound must be disposed of as hazardous waste.

  • PPE: All used PPE, including gowns, gloves, shoe covers, and masks, must be disposed of as hazardous waste.[5]

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Zarzissine_Handling_Workflow start Start: Prepare for this compound Handling prep_area 1. Prepare Designated Area (Certified BSC) start->prep_area don_ppe 2. Don Full PPE (Double Gloves, Gown, N95, Goggles) prep_area->don_ppe handle_this compound 3. Handle this compound (Solid or Solution) don_ppe->handle_this compound spill Spill Occurs? handle_this compound->spill spill_protocol Execute Spill Protocol (Evacuate, Notify EHS, Clean-up) spill->spill_protocol Yes decontaminate 4. Decontaminate Work Area and Equipment spill->decontaminate No spill_protocol->decontaminate dispose_waste 5. Dispose of All Waste (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe 6. Doff PPE (Avoid Contamination) dispose_waste->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.